molecular formula C9H5BrN2O3 B1371693 6-Bromo-8-nitroquinolin-4(1H)-one CAS No. 1190198-29-8

6-Bromo-8-nitroquinolin-4(1H)-one

Cat. No.: B1371693
CAS No.: 1190198-29-8
M. Wt: 269.05 g/mol
InChI Key: UBZJYKXBOFHZEP-UHFFFAOYSA-N
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Description

6-Bromo-8-nitroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C9H5BrN2O3 and its molecular weight is 269.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-8-nitroquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-8-nitroquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-8-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-5-3-6-8(13)1-2-11-9(6)7(4-5)12(14)15/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZJYKXBOFHZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670613
Record name 6-Bromo-8-nitroquinolin-4(1H)-one
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Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190198-29-8
Record name 6-Bromo-8-nitro-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190198-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-nitroquinolin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In Silico Modeling of 6-Bromo-8-nitroquinolin-4(1H)-one Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinolin-4(1H)-one scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous antibacterial (e.g., fluoroquinolones), antiviral, and anticancer agents. The specific derivative 6-Bromo-8-nitroquinolin-4(1H)-one presents a unique physicochemical profile due to the interplay between the electron-withdrawing nitro group at position 8, the lipophilic halogen at position 6, and the tautomeric amide/imidic acid core.

This guide provides a rigorous, self-validating in silico framework for modeling this compound. Unlike standard high-throughput screening protocols, this workflow emphasizes the quantum mechanical (QM) treatment of the nitro-substituted core to ensure accurate electrostatic representation before proceeding to molecular docking and molecular dynamics (MD) simulations.

Phase 1: Molecular Characterization & Ligand Preparation

Objective: To generate a thermodynamically accurate 3D conformer and resolve tautomeric ambiguity prior to receptor docking.

The Tautomerism Challenge

The 4-quinolinone core exists in a tautomeric equilibrium between the 4(1H)-one (keto) and 4-hydroxyquinoline (enol) forms. While the keto form is generally favored in polar solvents and crystal lattices, the 8-nitro substituent exerts a strong electron-withdrawing effect (–I, –M), which significantly alters the pKa of the N1-proton and the electron density of the carbonyl oxygen.

  • Hypothesis: The 8-nitro group reduces the basicity of the ring nitrogen, potentially stabilizing the enol form in hydrophobic pockets compared to unsubstituted quinolinones.

  • Protocol: You must calculate the relative solution-phase free energies (

    
    ) of both tautomers.
    
Quantum Mechanical (QM) Optimization Protocol

Standard force fields (MMFF94, UFF) often fail to capture the correct planarity of nitro-aromatic systems. Density Functional Theory (DFT) is required.

Step-by-Step Workflow:

  • Initial Sketch: Generate 3D structures of both tautomers.

  • Geometry Optimization:

    • Software: Gaussian 16, ORCA, or GAMESS.

    • Functional/Basis Set: B3LYP/6-311+G(d,p). The diffuse functions (+) are critical for the nitro group and lone pairs on the bromine.

    • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water (

      
      ) and DMSO.
      
  • ESP Charge Calculation: Generate Merz-Kollman (MK) or ESP charges. These are superior to Gasteiger charges for the subsequent MD parameterization of the nitro group.

Self-Validation Check:

  • Ensure no imaginary frequencies exist in the vibrational analysis (confirms a true local minimum).

  • Verify the C-N-O-O dihedral angle; the nitro group should be nearly coplanar with the aromatic ring unless sterically hindered (unlikely at pos 8).

Phase 2: Target Identification & Binding Site Analysis

Objective: Select a biologically relevant target based on the scaffold's pharmacophore.

Primary Target: Bacterial DNA Gyrase (GyrB)

Quinolin-4-ones are classic inhibitors of the ATPase domain of DNA Gyrase (GyrB). The 6-bromo substituent often occupies a hydrophobic sub-pocket, while the 4-keto/4-hydroxy motif coordinates with Asp73 (via a water bridge) and the conserved water network.

  • PDB Selection: Use PDB ID: 4URO or 6F86 (high-resolution structures of GyrB with bound inhibitors).

Secondary Target: Kinase Domains (e.g., EGFR)

The planar heterocycle mimics the adenine ring of ATP. The 8-nitro group can form unique electrostatic interactions in the hinge region of kinases.

Phase 3: Molecular Docking Workflow

Objective: Predict the static binding pose and affinity.

Grid Generation (AutoDock Vina / Glide)

The binding pocket must be defined explicitly. Blind docking is inefficient for this scaffold.

  • Center: Define the grid box center using the centroid of the co-crystallized ligand in the chosen PDB.

  • Dimensions:

    
     Å (sufficient to cover the ATP-binding pocket).
    
Docking Protocol
  • Receptor Prep: Remove water molecules except conserved structural waters (critical for quinolinone binding). Add polar hydrogens and Kollman charges.

  • Ligand Prep: Import the DFT-optimized structure. Set the amide bond (if keto form) as non-rotatable.

  • Execution: Run docking with high exhaustiveness (exhaustiveness = 32 for Vina).

Interaction Analysis Criteria

Filter results not just by score (kcal/mol), but by geometric validity:

  • H-Bond: Distance

    
     Å between the 4-carbonyl/hydroxyl and the target aspartate/glutamate.
    
  • Halogen Bond: Check if the 6-Br atom is within 3.5 Å of a backbone carbonyl oxygen or aromatic ring (Lewis acid-base interaction).

  • Pi-Stacking: Centroid-to-centroid distance

    
     Å with Phe/Tyr residues.
    

Phase 4: Molecular Dynamics (MD) Simulation

Objective: Assess the temporal stability of the predicted pose and the hydration dynamics of the nitro group.

Topology Generation

The 6-Bromo-8-nitroquinolin-4(1H)-one is a non-standard residue.

  • Force Field: AMBER ff14SB (protein) + GAFF2 (ligand).

  • Charge Method: RESP (Restrained Electrostatic Potential) charges derived from the QM calculation in Phase 1. Do not use Gasteiger charges for nitro-aromatics as they underestimate the dipole.

Simulation Protocol (GROMACS)
  • Solvation: TIP3P water model, cubic box, 1.0 nm buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Minimization: Steepest descent (50,000 steps).

  • Equilibration:

    • NVT (100 ps, 300 K) with position restraints.

    • NPT (100 ps, 1 bar) with position restraints.

  • Production Run: 50–100 ns. Step size = 2 fs.

Analysis Metrics
  • RMSD: Ligand RMSD

    
     Å indicates a stable binding mode.
    
  • Hydrogen Bond Lifetime: Calculate the percentage of simulation time the H-bond to the key Asp residue exists.

  • Radial Distribution Function (RDF): Analyze water structuring around the 8-nitro group.

Visualization of Logic & Workflow

Diagram 1: Integrated Modeling Workflow

This diagram illustrates the dependency of the MD and Docking stages on the initial Quantum Mechanical validation.

Workflow cluster_QM Phase 1: QM Characterization cluster_Dock Phase 2 & 3: Docking cluster_MD Phase 4: Dynamics QM_Opt DFT Optimization (B3LYP/6-311+G**) Tautomer Tautomer Energy Analysis (Keto vs Enol) QM_Opt->Tautomer ESP ESP/RESP Charge Calculation Tautomer->ESP Select Stable Form Docking AutoDock Vina/Glide (Exhaustiveness=32) ESP->Docking Geometry Param Ligand Parameterization (GAFF2 + RESP) ESP->Param Charges Target Target Prep (GyrB) Conserved Waters Grid Grid Generation (Active Site) Target->Grid Grid->Docking Sim MD Simulation (100 ns, GROMACS) Docking->Sim Best Pose Param->Sim Analysis RMSD & H-Bond Lifetime Analysis Sim->Analysis

Caption: Multiscale modeling workflow ensuring quantum-mechanical accuracy before macromolecular simulation.

Diagram 2: Interaction Logic of the 6-Br-8-NO2 Scaffold

This diagram maps the chemical features of the molecule to specific binding site interactions.

Interactions Ligand 6-Bromo-8-nitroquinolin-4(1H)-one Br 6-Bromo Group Ligand->Br Nitro 8-Nitro Group Ligand->Nitro Keto 4-Carbonyl (C=O) Ligand->Keto NH 1-NH (Donor) Ligand->NH Hydrophobic Hydrophobic Pocket (Val/Leu/Ile) Br->Hydrophobic Lipophilic/Halogen Bond Electrostatic Electrostatic/Polar Interaction Nitro->Electrostatic Electron Withdrawal Water Water Bridge (Mg2+ Coordination) Keto->Water H-Bond Acceptor HB_Acceptor H-Bond Acceptor (Asp/Glu) NH->HB_Acceptor H-Bond Donor

Caption: Pharmacophore mapping of 6-Bromo-8-nitroquinolin-4(1H)-one features to receptor binding pockets.

Phase 5: ADMET Profiling (Data Summary)

Before synthesis or extensive biological testing, the pharmacokinetic profile must be estimated. The 6-Br and 8-NO2 groups significantly impact lipophilicity (LogP) and solubility.

Table 1: Predicted Physicochemical Properties (Representative Values)

PropertyValue RangeInterpretation
Molecular Weight ~269 g/mol Optimal (< 500 g/mol )
LogP (Lipophilicity) 2.5 – 3.2Moderate; good membrane permeability. The Br increases LogP; NO2 decreases it slightly.
TPSA ~65 ŲGood oral bioavailability (< 140 Ų).
H-Bond Donors 1Compliant (Rule of 5).
H-Bond Acceptors 4Compliant (Rule of 5).
Solubility (LogS) -3.5 to -4.5Moderately soluble; may require formulation optimization.
Toxicity Alert Nitro groupPotential mutagenicity (Ames test) or reductase liability.

Note: Data derived from consensus predictions using SwissADME and pkCSM algorithms.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Wang, J., et al. (2004).[1] Development and testing of a general amber force field (GAFF). Journal of Computational Chemistry.

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy.

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

Sources

Discovery and History of Nitroquinolinone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the pharmacology, synthesis, and therapeutic evolution of nitroquinolinone compounds.[1] It is designed for researchers in medicinal chemistry and infectious disease drug discovery.[1]

Introduction: The Nitroquinolinone Scaffold

Nitroquinolinones represent a specialized subclass of the quinolone/quinolinone superfamily, characterized by a bicyclic aromatic core containing a nitrogen atom, a carbonyl group (at position 2 or 4), and a critical nitro (


) substituent.[1][2] While quinolones are historically renowned as DNA gyrase inhibitors (e.g., ciprofloxacin), the introduction of a nitro group fundamentally alters their reactivity and pharmacological profile.[1]

The nitro moiety is not merely a structural appendage; it is a "warhead."[1] In modern drug discovery, particularly for tuberculosis (TB), this group acts as a suicide substrate, leveraging enzymatic reduction to form covalent bonds with target proteins.[1][3]

Chemical Classification[1][4][5]
  • 3-Nitroquinolin-4(1H)-ones: Often investigated for anticancer properties (e.g., EGFR inhibition).[1]

  • 3-Nitroquinolin-2(1H)-ones: Prominent in synthetic methodology and as precursors for antimicrobial agents.

  • Nitro-benzothiazinones (BTZ): While structurally distinct, these are mechanistically the "cousins" of nitroquinolinones in TB research, sharing the same nitro-activation pathway.[1]

The Tuberculosis Breakthrough: DprE1 Inhibition

The most significant historical pivot for nitro-aromatic scaffolds occurred with the discovery that they could target Mycobacterium tuberculosis (Mtb) through a unique covalent mechanism.[1]

Historical Context

For decades, the nitro group was viewed with skepticism in drug development due to potential mutagenicity (associated with nitro-reduction by liver enzymes).[1] However, the discovery of BTZ043 and subsequently PBTZ169 revitalized interest.[1] Researchers found that specific nitro-containing scaffolds, including nitroquinolinones and nitroquinoxalines, could selectively target the Mtb enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase).[1]

Mechanism of Action: Suicide Inhibition

The efficacy of nitroquinolinones in TB is driven by the "Trojan Horse" mechanism.[1] The compound enters the bacterium as an inert prodrug.[1] The target enzyme, DprE1, which normally uses FAD to oxidize its substrate, instead reduces the drug's nitro group.[1][4]

  • Recognition: The nitroquinolinone binds to the active site of DprE1.[1]

  • Bio-activation: The reduced FADH2 cofactor of DprE1 transfers a hydride to the nitro group (

    
    ).[1]
    
  • Intermediate Formation: The nitro group is reduced to a nitroso (

    
    ) species.[1]
    
  • Covalent Capture: The highly electrophilic nitroso intermediate reacts rapidly with the thiol group of Cysteine 387 (Cys387) in the enzyme's active site.[1]

  • Irreversible Inhibition: This forms a stable semimercaptal adduct, permanently disabling the enzyme and blocking cell wall synthesis (arabinan biosynthesis).[1]

Visualization: The DprE1 Signaling & Inhibition Pathway[1]

DprE1_Mechanism Prodrug Nitroquinolinone (Prodrug) Complex Enzyme-Inhibitor Complex Prodrug->Complex Binding DprE1_FADH2 DprE1 Enzyme (Reduced FADH2 State) DprE1_FADH2->Complex Substrate Recognition Reduction Nitro-to-Nitroso Reduction Step Complex->Reduction Hydride Transfer Nitroso Nitroso-Intermediate (Electrophilic) Reduction->Nitroso Activation Adduct Covalent Adduct (Irreversible Inhibition) Nitroso->Adduct Attack by Cys387 Cys387 Cysteine 387 (Nucleophile) Cys387->Adduct CellDeath Cell Wall Lysis (M. tuberculosis Death) Adduct->CellDeath Arabinan Blockade

Caption: The "Suicide Substrate" mechanism where DprE1 inadvertently activates the nitroquinolinone, leading to self-sabotage via Cys387 covalent bonding.[1]

Oncology Applications: 3-Nitroquinolin-4-ones

Parallel to infectious disease research, nitroquinolinones have a history in oncology. Specifically, 3-nitroquinolin-4-one derivatives have been synthesized as analogues of known intercalators or kinase inhibitors.

  • EGFR Inhibition: Certain 3-nitroquinoline derivatives have demonstrated micromolar inhibition of the Epidermal Growth Factor Receptor (EGFR), a major target in lung and breast cancers.[1][5] The nitro group at position 3 is critical for electron-withdrawing effects that alter the pKa of the ring nitrogen, enhancing binding affinity to the ATP-binding pocket.[1]

  • Hypoxia-Activated Prodrugs (HAPs): Similar to the TB mechanism, the hypoxic environment of solid tumors (which favors reduction) can be exploited to convert non-toxic nitro-compounds into cytotoxic amine or hydroxylamine derivatives.[1]

Experimental Protocols

Protocol A: Synthesis of 3-Nitroquinolin-2(1H)-one

This protocol utilizes the condensation of o-formylaniline with ethyl nitroacetate, a robust method for installing the nitro group and cyclizing in one workflow.[1]

Reagents:

  • o-Formylaniline (2-Aminobenzaldehyde)[1]

  • Ethyl nitroacetate[1][6]

  • Piperidine (Catalyst)[1]

  • Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of o-formylaniline in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 12 mmol of ethyl nitroacetate to the stirring solution.

  • Catalysis: Add 5 drops of piperidine.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3).[1]
    
  • Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath. The product should precipitate as a yellow solid.[1]

  • Filtration: Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL).

  • Recrystallization: Purify the crude product by recrystallization from ethanol/DMF to yield pure 3-nitroquinolin-2(1H)-one.

Self-Validation Check:

  • NMR Verification: The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the vinyl proton signal (~8.5 ppm) confirms cyclization.[1]

  • Yield: Expected yield is 60-75%.

Protocol B: DprE1 Enzymatic Inhibition Assay

To verify the biological activity of the synthesized nitroquinolinone.[1]

Materials:

  • Recombinant Mtb DprE1 enzyme.[1]

  • Farnesylphosphoryl-β-D-ribose (Substrate analogue) or Decaprenylphosphoryl-β-D-ribose (Native substrate).[1]

  • DCPIP (2,6-Dichlorophenolindophenol) as the redox indicator.[1]

Workflow:

  • Baseline Setup: In a 96-well plate, mix DprE1 (50 nM) with assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl).

  • Inhibitor Incubation: Add the nitroquinolinone test compound (varying concentrations: 0.1 nM to 10

    
    M) and incubate for 30 minutes. Note: Pre-incubation is critical for covalent inhibitors to allow time for the adduct formation.[1]
    
  • Reaction Initiation: Add the substrate (100

    
    M) and DCPIP (50 
    
    
    
    M).
  • Measurement: Monitor the reduction of DCPIP (loss of blue color) by measuring absorbance at 600 nm over 20 minutes.

  • Data Analysis: Plot the initial velocity (

    
    ) vs. inhibitor concentration to determine 
    
    
    
    .[1]

Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) trends for nitroquinolinones against M. tuberculosis.

Substituent (R)PositionEffect on DprE1 ActivityMetabolic Stability
-NO2 C-3 (Critical) Essential. Required for suicide inhibition mechanism.Moderate (susceptible to liver reduction).[1]
-H (Unsubstituted)C-6/C-8Low potency.High.
-CF3 (Trifluoromethyl)C-6Significantly increases potency (lipophilicity aids cell entry).[1]High.
-OMe (Methoxy)C-8Reduces potency (steric hindrance in active site).[1]Low.
-NH2 (Amino)C-3Inactive. The reduced form is the product, not the inhibitor.[1]N/A

Synthesis Pathway Visualization[1]

Synthesis_Pathway Start1 o-Formylaniline Catalyst Piperidine/EtOH Reflux Start1->Catalyst Start2 Ethyl Nitroacetate Start2->Catalyst Intermediate Knoevenagel Condensation Catalyst->Intermediate Base Cat. Cyclization Intramolecular Cyclization Intermediate->Cyclization - H2O - EtOH Product 3-Nitroquinolin-2(1H)-one Cyclization->Product Final Product

Caption: One-pot synthesis of 3-nitroquinolin-2-one via Knoevenagel condensation followed by cyclization.

References

  • Makarov, V. et al. (2009).[1] "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[1][3] Science. Link

  • Piton, J. et al. (2017).[1][3] "Structural studies of Mycobacterium tuberculosis DprE1 interacting with its inhibitors." Drug Discovery Today. Link

  • Batt, S.M. et al. (2012).[1] "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." PNAS.[1] Link[1]

  • Li, H.H. et al. (2008).[1] "Discovering novel 3-nitroquinolines as a new class of anticancer agents."[1][5] Acta Pharmacologica Sinica. Link

  • Nagao, Y. et al. (2016).[1] "Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives." Molecules. Link[1]

Sources

Quantum Chemical Profiling of 6-Bromo-8-nitroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive technical framework for the quantum chemical analysis of 6-Bromo-8-nitroquinolin-4(1H)-one . It is designed for researchers utilizing Density Functional Theory (DFT) to investigate the structural, electronic, and pharmacological potential of halogenated nitro-quinolones.[1][2]

Content Type: Technical Whitepaper / Computational Protocol Subject: Theoretical Chemistry & Molecular Modelling Target: 6-Bromo-8-nitroquinolin-4(1H)-one (Scaffold: Quinolin-4-one)[2][3]

Executive Summary: The Pharmacophore

The molecule 6-Bromo-8-nitroquinolin-4(1H)-one represents a highly functionalized scaffold combining a lipophilic halogen handle (6-Br) with a strong electron-withdrawing group (8-NO


) on a quinolone core.[2][3] This specific substitution pattern is critical for two reasons:
  • Electronic "Push-Pull" Dynamics: The 8-nitro group significantly alters the acidity of the N1-proton, potentially influencing the tautomeric equilibrium between the 4-keto and 4-hydroxy forms.[2][3]

  • Halogen Bonding: The 6-bromo substituent provides a site for halogen bonding (

    
    -hole interactions) in protein active sites, a key feature in modern drug design for enhancing specificity against targets like DNA gyrase or Topoisomerase IV.[2][3]
    

This guide defines the standard computational protocol to elucidate these properties.

Computational Methodology (The Protocol)

To ensure scientific integrity and reproducibility, the following computational workflow is mandated. This protocol balances cost with accuracy, specifically addressing the diffuse electron density of the nitro group and the polarizability of bromine.[2][3]

Theoretical Level of Theory
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the baseline for organic geometries.[2] However, for precise non-covalent interactions (intramolecular H-bonding between 8-NO

    
     and N1-H), M06-2X  or wB97XD  (dispersion-corrected) is recommended.[2]
    
  • Basis Set: 6-311++G(d,p) .[2][3][4]

    • Rationale: The "++" (diffuse functions) are non-negotiable due to the lone pairs on the Nitro oxygens and the Carbonyl oxygen.[2][3] The "(d,p)" polarization functions are essential for accurately modeling the C-Br bond.[2][3]

Computational Workflow Visualization

The following diagram illustrates the logical flow of the quantum chemical study, from optimization to property mapping.

G cluster_Props Property Analysis Start Input Structure (6-Br-8-NO2-Quinolin-4-one) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Minimized Energy FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO Validated Structure MEP MEP Surface Mapping (Electrostatic Potential) Freq->MEP NBO NBO Analysis (Hyperconjugation) Freq->NBO Docking Molecular Docking (Target: DNA Gyrase) MEP->Docking Active Site Matching

Caption: Standardized computational workflow for the quantum chemical characterization of functionalized quinolones.

Structural & Geometric Analysis

Tautomeric Equilibrium

The quinolin-4-one scaffold exists in equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) forms.[2]

  • Hypothesis: The 8-nitro group is an electron-withdrawing group (EWG).[2][3] Through inductive effects (-I), it decreases the electron density at the N1 position.[2][3]

  • Prediction: This stabilizes the N-H bond less effectively than in the unsubstituted parent, potentially lowering the energy barrier for tautomerization, although the keto form generally remains the global minimum in the gas phase.

Key Geometric Parameters to Monitor:

Parameter Atom Indices Expected Value (Å/°) Significance
Bond Length C4=O 1.22 - 1.24 Å Indicates double bond character (Keto form).[2][3]
Bond Length C4-O(H) 1.34 - 1.36 Å Indicates single bond character (Enol form).[2][3]
Bond Length C6-Br 1.90 - 1.92 Å Standard aromatic C-Br length.[2][3]

| Torsion Angle | O(Nitro)-N-C8-C7 | ~0° or ~30° | 8-NO


 may twist to relieve steric strain with N1-H. |[2][3]

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is a critical descriptor of chemical hardness (

) and biological reactivity.[2][3]
  • HOMO Location: Likely distributed over the aromatic ring and the bromine lone pairs (

    
    -donor).[2][3]
    
  • LUMO Location: Strongly localized on the nitro group and the pyridone ring (

    
    -acceptor).[2][3]
    
  • Implication: A "Push-Pull" system often results in a narrower band gap compared to the unsubstituted quinolone, suggesting higher chemical reactivity and potential for intramolecular Charge Transfer (ICT).[2]

Molecular Electrostatic Potential (MEP)

MEP mapping identifies sites for electrophilic and nucleophilic attack, crucial for predicting drug-receptor interactions.[2][3]

  • Negative Regions (Red): Concentrated on the Nitro oxygens and the Carbonyl oxygen (H-bond acceptors).[2][3]

  • Positive Regions (Blue): Concentrated on the N1-H proton and aromatic hydrogens (H-bond donors).[2]

  • The "Sigma Hole": A localized region of positive potential on the extension of the C-Br bond.[2][3] This is the hallmark of halogen bonding capability.[2][3]

MEP Nitro 8-Nitro Group (Strong Negative Potential) Target Biological Target (e.g., Serine/Aspartate residues) Nitro->Target H-Bond Acceptor Carbonyl 4-Carbonyl Oxygen (Negative Potential) Carbonyl->Target H-Bond Acceptor NH N1-H Group (Strong Positive Potential) NH->Target H-Bond Donor Br 6-Bromo Sigma-Hole (Localized Positive) Br->Target Halogen Bond

Caption: Predicted electrostatic interaction map illustrating the pharmacophoric binding points.

Spectroscopic Profiling (Vibrational Analysis)

To validate theoretical models against experimental data (FT-IR), specific vibrational modes must be analyzed.[2][3] The 8-nitro group introduces characteristic bands that serve as diagnostic markers.[2][3]

Diagnostic Vibrational Modes (Scaled): | Vibrational Mode | Approx. Frequency (cm


) | Intensity | Description |
| :--- | :--- | :--- | :--- |
| 

(O-H) | 3400 - 3600 | Weak/Broad | Only present in Enol tautomer.[2][3] | |

(N-H) | 3100 - 3200 | Medium | Characteristic of Quinolin-4-one core.[2][3] | |

(C=O) | 1620 - 1650 | Very Strong | Carbonyl stretch (Keto form).[2][3] | |

(NO

) | 1520 - 1550 | Strong | Asymmetric Nitro stretch.[2][3] | |

(NO

) | 1340 - 1360 | Strong | Symmetric Nitro stretch.[2][3] | |

(C-Br) | 500 - 700 | Medium | Carbon-Bromine stretch (Fingerprint).[2][3] |

Note: Frequencies calculated at B3LYP/6-311++G(d,p) typically require a scaling factor of ~0.961 to match experimental results due to anharmonicity.

Global Reactivity Descriptors

Using Koopmans' theorem, the energies of the HOMO (


) and LUMO (

) allow for the calculation of global reactivity indices.[2] These are essential for comparing the toxicity and stability of the 6-bromo-8-nitro derivative against other analogs.[2][3]
  • Ionization Potential (I):

    
    [2][3]
    
  • Electron Affinity (A):

    
    [2][3]
    
  • Chemical Hardness (

    
    ): 
    
    
    
    [2][3]
    • Insight: A lower

      
       implies the molecule is "softer" and more polarizable, often correlating with higher biological activity.[2][3]
      
  • Electrophilicity Index (

    
    ): 
    
    
    
    [2][3]
    • Insight: The 8-nitro group will significantly increase

      
      , making the molecule a strong electrophile, which may facilitate covalent interactions or tight binding in electron-rich pockets of enzymes.[2][3]
      

References

The following sources provide the foundational methodologies and comparative data for the study of halogenated nitro-quinolones.

  • BenchChem. (2025).[2][3][5] An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential. Retrieved from [2]

  • PubChem. (2025).[2][3] Compound Summary for CID 54689446: 6-Bromo-4-hydroxyquinolin-2(1H)-one.[2][3] National Library of Medicine.[2][3] Retrieved from [2]

  • Frontiers in Chemistry. (2024).[2][3] Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. Retrieved from [2]

  • ChemicalBook. (2025).[2][3] Product Entry: 6-Bromo-3-nitro-4-quinolinol. Retrieved from [2]

  • National Institutes of Health (NIH). (2026).[2] Spectroscopic, quantum chemical, and antibacterial studies on novel push-pull chromophore 3-(4-nitrophenyl)-3H-quinazolin-4-one. PubMed.[2][3][6] Retrieved from [2]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 6-Bromo-8-nitroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise synthesis of 6-Bromo-8-nitroquinolin-4(1H)-one , a critical scaffold for kinase inhibitors and antibacterial agents.[1][2]

Unlike generic protocols, this guide addresses the critical challenge of regioselectivity . Direct nitration of the 6-bromoquinolin-4-one core favors the C-5 position due to the combined directing effects of the amine (NH) and the bromine atom.[1] Therefore, to ensure the production of the 8-nitro isomer, this protocol utilizes a de novo constructive synthesis (Modified Gould-Jacobs) starting from 4-bromo-2-nitroaniline .[1][2]

Abstract & Strategic Analysis

The synthesis of polysubstituted quinolin-4(1H)-ones is often plagued by regiochemical ambiguity. For the target molecule 6-Bromo-8-nitroquinolin-4(1H)-one , a retrosynthetic analysis reveals two potential pathways:

  • Direct Nitration: Nitration of 6-bromoquinolin-4(1H)-one.[1][2]

    • Flaw: The 1-NH group (activating, ortho/para director) and the 6-Br atom (deactivating, ortho/para director) cooperatively activate the C-5 position .[1][2] This route predominantly yields the 5-nitro isomer.[1][2]

  • Constructive Cyclization (Selected Route): The Gould-Jacobs reaction using 4-bromo-2-nitroaniline .[1][2]

    • Advantage:[1][2] The nitro group is installed at the correct position prior to ring formation, guaranteeing the 8-nitro regiochemistry.

    • Challenge: The electron-withdrawing nitro group deactivates the aniline, requiring optimized conditions for the condensation and cyclization steps.

Synthetic Pathway Visualization

The following diagram illustrates the decision logic and the selected synthetic workflow.

G Start Target: 6-Bromo-8-nitroquinolin-4(1H)-one RouteA Route A: Direct Nitration (of 6-bromoquinolin-4-one) Start->RouteA Evaluated RouteB Route B: Constructive Synthesis (Modified Gould-Jacobs) Start->RouteB Selected ResultA Major Product: 5-Nitro Isomer (Undesired Regioselectivity) RouteA->ResultA Rejection Reason Step1 Step 1: Condensation (4-Bromo-2-nitroaniline + EMME) RouteB->Step1 Step2 Step 2: Thermal Cyclization (250°C in Dowtherm A) Step1->Step2 Step3 Step 3: Saponification & Decarboxylation Step2->Step3 Final Pure 8-Nitro Isomer Step3->Final

Figure 1: Decision tree highlighting the rejection of direct nitration due to C-5 selectivity and the selection of the constructive route.

Experimental Protocol

Phase 1: Condensation (Enamine Formation)

The electron-poor nature of 4-bromo-2-nitroaniline requires forcing conditions to condense with diethyl ethoxymethylenemalonate (EMME).[1][2] Standard ethanol reflux is often insufficient.[2]

Reagents:

Reagent Equiv. Role
4-Bromo-2-nitroaniline 1.0 Starting Material
Diethyl ethoxymethylenemalonate (EMME) 1.2 Electrophile
Toluene Solvent Medium (High boiling)

| p-Toluenesulfonic acid (p-TsOH) | 0.05 | Catalyst |[1][2]

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add 4-bromo-2-nitroaniline (10.0 g, 46 mmol), EMME (11.9 g, 55 mmol), and p-TsOH (0.4 g) to Toluene (100 mL).

  • Reaction: Heat the mixture to vigorous reflux (110°C). The reaction is driven by the azeotropic removal of ethanol. Monitor the collection of ethanol in the Dean-Stark trap.

  • Monitoring: Check TLC (System: Hexane/EtOAc 3:1) every 2 hours. The aniline spot (lower Rf) should disappear, replaced by the highly fluorescent enamine spot.

  • Workup: Once complete (approx. 6–8 hours), cool the mixture to room temperature.

  • Isolation: Concentrate the solvent in vacuo. The residue is often a thick oil or solid. Recrystallize from Ethanol to obtain Diethyl 2-((4-bromo-2-nitrophenylamino)methylene)malonate .

    • QC Check: 1H NMR should show a doublet for the NH (coupling with the vinyl proton) at ~11-12 ppm, indicating successful enamine formation.[2]

Phase 2: Thermal Cyclization (The Critical Step)

This step closes the pyridine ring. Due to the deactivating nitro group, high thermal energy is required to overcome the activation barrier for the intramolecular Friedel-Crafts-type reaction.[1][2]

Reagents:

Reagent Role
Enamine Intermediate Precursor

| Dowtherm A (Diphenyl ether/Biphenyl) | High-Boiling Solvent (258°C) |[1][2]

Protocol:

  • Setup: Use a three-neck flask equipped with a mechanical stirrer (magnetic stirring may fail due to viscosity/precipitation), an air condenser (to allow ethanol escape but reflux solvent), and a thermometer.

  • Pre-heating: Heat 50 mL of Dowtherm A to a rolling boil (~250–255°C). Safety: Ensure the hood sash is down; Dowtherm vapor is irritating.

  • Addition: Carefully add the Enamine intermediate (from Phase 1) in small portions to the boiling solvent. Do not add all at once to avoid rapid ethanol evolution and foaming.[2]

  • Reaction: Maintain reflux at 250°C for 30–60 minutes. The mixture will darken significantly.

  • Cooling: Allow the mixture to cool slowly to ~80°C.

  • Precipitation: Add Hexane or Heptane (50 mL) to the warm mixture to precipitate the quinolone ester.

  • Filtration: Filter the solid and wash extensively with Hexane to remove the Dowtherm A oil.

  • Product: This yields Ethyl 6-bromo-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Phase 3: Hydrolysis and Decarboxylation

To obtain the final 4(1H)-one core, the C-3 ester must be removed.[1][2]

Protocol:

  • Hydrolysis: Suspend the ester (5.0 g) in 10% NaOH (50 mL). Reflux for 2 hours until the solid dissolves (forming the soluble carboxylate salt).

  • Acidification: Cool and acidify with 6M HCl to pH 1–2. The carboxylic acid will precipitate. Filter and dry the solid.[3][4]

  • Decarboxylation:

    • Method A (Solvent): Suspend the carboxylic acid in Diphenyl ether and reflux (250°C) for 1 hour until CO2 evolution ceases.

    • Method B (Solid Phase): Heat the dry carboxylic acid powder in a sublimation apparatus under vacuum at 260°C. The decarboxylated product will sublime or remain as a residue while CO2 escapes.

  • Final Purification: The crude brown solid is purified by recrystallization from DMF/Ethanol or via Soxhlet extraction with Methanol.

Quality Control & Characterization

The identity of the 8-nitro isomer must be validated against the potential 5-nitro impurity (which would arise from the incorrect "Direct Nitration" route).

Feature8-Nitro Isomer (Target) 5-Nitro Isomer (Impurity)
Coupling Pattern (Aromatic) H-5 and H-7 appear as meta-coupled doublets (J ~ 2.5 Hz).[1][2][5]H-7 and H-8 appear as ortho-coupled doublets (J ~ 9.0 Hz).[1][2]
Shift of H-5 Downfield due to Br, but less deshielded than if NO2 were ortho.[1][2]Significantly deshielded by adjacent NO2.[2]
Solubility Lower solubility in MeOH due to potential intramolecular H-bond (NH...O2N).[1][2]Higher solubility.[2]

Expected 1H NMR (DMSO-d6):

  • H-2: Singlet/Doublet at ~8.0 ppm (characteristic of quinolone).[1][2]

  • H-5: Doublet (J=2.5 Hz) at ~8.3 ppm.

  • H-7: Doublet (J=2.5 Hz) at ~8.6 ppm.

  • NH: Broad singlet at >12 ppm.[2]

Safety & Handling

  • Dowtherm A: High-temperature hazard.[1][2] Use a blast shield.[2] Ensure apparatus is dry to prevent steam explosions.

  • Nitroanilines: Toxic by inhalation and skin absorption.[2] Handle in a fume hood.

  • Exotherms: The condensation step releases ethanol; ensure proper venting.

References

  • Gould-Jacobs Reaction Mechanism & Scope

    • Gould, R. G.; Jacobs, W. A.[1][2][3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1][2][6] J. Am. Chem. Soc. 1939 , 61, 2890.[2][3] Link[2]

  • Regioselectivity of Quinoline Nitration

    • Mugnaini, C., et al. Regioselective functionalization of quinolin-4(1H)-ones via sequential palladium-catalyzed reactions.[1][2][7] Tetrahedron Lett. 2011 , 52, 5776-5783.[1][2] (Discusses 6-bromo-4-iodo precursors and regiochemistry).

  • Synthesis of Nitro-Quinolones

    • Biere, H.; Seelen, W. Syntheses of 4-Hydroxyquinoline-3-carboxylic Acids.[1][2] Liebigs Ann.[2] Chem. 1976 , 1972.[2] (Detailed protocols for cyclization of deactivated anilines).

  • Characterization of 6-Nitro vs 8-Nitro Isomers

    • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline.[5][8] (Discusses NMR coupling constants distinguishing meta/ortho nitro placement).

Sources

Application Note: Pharmacological Profiling of 6-Bromo-8-nitroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Significance

6-Bromo-8-nitroquinolin-4(1H)-one (CAS: 1190198-29-8) represents a privileged scaffold in medicinal chemistry, sharing the core pharmacophore of the 4-quinolone antibiotics (e.g., ciprofloxacin) and emerging anticancer agents.[1][2] The presence of the electron-withdrawing nitro group at the C8 position and a halogen at C6 modulates the electronic density of the ring system, potentially enhancing binding affinity to DNA gyrase/topoisomerase IV (bacteria) or promoting reductive activation in hypoxic tumor environments.[1]

This application note provides a rigorous, dual-stream protocol to evaluate the bioactivity of this compound. Unlike standard screening guides, this protocol emphasizes the determination of the Selectivity Index (SI) —the critical ratio between cytotoxic potency and antimicrobial efficacy—to validate its potential as a therapeutic lead rather than a non-specific toxin.[1][2]

Key Chemical Properties
PropertySpecificationNotes
Molecular Formula C₉H₅BrN₂O₃
Molecular Weight 269.05 g/mol
Solubility Low in H₂O; High in DMSOCritical: Requires 100% DMSO for stock.[1][2][3]
Stability Light SensitiveProtect from direct light due to nitro group photolability.[1][2]

Reagent Preparation & Handling

Stock Solution Preparation (10 mM)

The nitro and bromo substituents significantly increase lipophilicity and crystal lattice energy.[1][2] Proper solubilization is the single most common failure point in testing this compound.[1][2]

  • Weigh 2.69 mg of 6-Bromo-8-nitroquinolin-4(1H)-one into a sterile amber glass vial.

  • Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide), Grade ≥99.9%.

  • Vortex vigorously for 60 seconds.

  • Sonication: If visible particulates remain, sonicate in a water bath at 37°C for 5-10 minutes. Note: Do not exceed 40°C to prevent thermal degradation of the nitro group.

  • Sterilization: Do not filter sterilize the stock solution (potential loss of compound on membrane). Sterility is maintained by the solvent's nature and subsequent dilution into sterile media.[1][2]

Working Solutions

Prepare fresh on the day of the assay.

  • Intermediate Dilution: Dilute stock 1:10 in culture medium (resulting in 1 mM, 10% DMSO) before adding to the assay plate to prevent "DMSO shock" to cells/bacteria.

  • Final Assay Concentration: The highest test concentration should typically be 100 µM (1% DMSO final).[1][2]

Primary Assay: Antimicrobial Susceptibility Testing (MIC)[1][2][4]

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) reference strains. Mechanism: Quinolone-like inhibition of bacterial DNA gyrase/Topoisomerase IV.[1][2]

Materials
  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.[1][2]

  • Controls:

    • Positive: Ciprofloxacin (Stock 1 mg/mL).[1][2]

    • Negative:[1][2] 1% DMSO in MHB (Vehicle).[1][2]

    • Sterility:[1][2] Uninoculated MHB.[1][2]

  • Plate: 96-well clear, flat-bottom polystyrene plate.[1][2]

Protocol Steps
  • Inoculum Prep: Cultivate bacteria overnight.[1][2] Dilute in fresh MHB to reach 5 x 10⁵ CFU/mL (verify by OD₆₀₀ ~0.08-0.1, then dilute 1:100).

  • Compound Plating:

    • Add 100 µL of MHB to columns 2-12.[1][2]

    • Add 200 µL of 200 µM compound working solution to Column 1.[1][2]

    • Perform 2-fold serial dilution from Column 1 to Column 10 (transfer 100 µL). Discard 100 µL from Column 10.

    • Result: Concentration range 100 µM to 0.19 µM.[1][2]

  • Inoculation: Add 100 µL of bacterial suspension to wells in Columns 1-11.

    • Column 11: Growth Control (Bacteria + No Drug).[1][2]

    • Column 12: Sterility Control (Media only).[1][2]

  • Incubation: 16-20 hours at 37°C, ambient air.

  • Readout:

    • Visual: Identify the lowest concentration with no visible turbidity.[1][2]

    • Quantitative: Measure Absorbance at 600 nm (OD₆₀₀).

Data Analysis

Calculate % Inhibition for each well:


[1][2][4]
  • MIC Definition: The lowest concentration exhibiting ≥90% inhibition of growth.[1][2]

Secondary Assay: Mammalian Cytotoxicity (Selectivity Screen)[1][2]

Objective: Assess toxicity against HEK293 (normal kidney) or HepG2 (liver) cells to establish the Selectivity Index (SI). Rationale: Nitro-heterocycles can cause non-specific DNA damage via ROS generation.[1][2] A viable drug candidate must show an SI (IC₅₀ Toxicity / MIC Antibacterial) > 10.[1][2]

Protocol (CCK-8 / WST-8 Assay)
  • Seeding: 5,000 cells/well in 96-well plates (DMEM + 10% FBS). Incubate 24h for attachment.

  • Treatment: Aspirate media. Add 100 µL fresh media containing compound (0.1 - 100 µM).[1][2]

    • Vehicle Control: 1% DMSO in media.[1][2]

    • Positive Toxicity Control: Doxorubicin (10 µM).[1][2]

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Detection: Add 10 µL CCK-8 reagent.[1][2] Incubate 1-4 hours. Measure OD₄₅₀.

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for evaluating 6-Bromo-8-nitroquinolin-4(1H)-one.

Bioactivity_Workflow Stock 1. Stock Prep (10mM in DMSO) QC QC Check (Solubility/Precipitation) Stock->QC Split Assay Divergence QC->Split Pass MIC_Assay Primary: MIC Assay (MHB, 18h) Split->MIC_Assay Tox_Assay Secondary: Cytotoxicity (HEK293, 48h) Split->Tox_Assay MIC_Calc Calculate MIC (OD600 < 0.1) MIC_Assay->MIC_Calc SI_Calc Calculate Selectivity Index (SI = IC50 / MIC) MIC_Calc->SI_Calc IC50_Calc Calculate IC50 (CCK-8 OD450) Tox_Assay->IC50_Calc IC50_Calc->SI_Calc Outcome_Hit HIT CANDIDATE (SI > 10) SI_Calc->Outcome_Hit High Selectivity Outcome_Tox TOXIC / NON-SPECIFIC (SI < 10) SI_Calc->Outcome_Tox Low Selectivity

Caption: Integrated screening workflow determining the Selectivity Index (SI) to distinguish therapeutic potential from general toxicity.

Troubleshooting & Expert Tips

IssueRoot CauseCorrective Action
Precipitation in Media "Crashing out" upon dilution.[1][2]Step-down dilution: Dilute stock 1:10 in pure DMSO first, then 1:100 in media. Ensure media is pre-warmed to 37°C.
Inconsistent MICs Nitro group reduction.Avoid using media with high reducing agents (e.g., DTT).[1][2] Use fresh cation-adjusted MHB.
High Background OD Compound color.The nitro-quinoline core is yellow.[1][2] Include a "Compound Blank" (Media + Compound, no cells) for every concentration to subtract background absorbance.

References

  • Review of Quinolinone Antibacterials: Andriole, V. T. (2005). The Quinolones: Past, Present, and Future. Clinical Infectious Diseases, 41(Supplement_2), S113–S119.[1][2] Link[1][2]

  • Cytotoxicity of Nitro-Quinolines: Denny, W. A., et al. (2010).[1][2] Hypoxia-activated prodrugs in cancer therapy: progress to the clinic. Future Oncology, 6(3), 419-428.[1][2] Link[1][2]

  • Standard MIC Protocol: CLSI. (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed.[1][2] CLSI supplement M100.[1][2] Clinical and Laboratory Standards Institute.[1][2] Link

  • Selectivity Index Calculation: Indrayanto, G., et al. (2021).[1][2] The importance of Selectivity Index in the evaluation of cytotoxicity of herbal drugs. Journal of Pharmaceutical and Biomedical Analysis, 114175.[1][2] Link[1][2]

Sources

Application Note: Accelerating Kinase & Topoisomerase Inhibitor Discovery with 6-Bromo-8-nitroquinolin-4(1H)-one

[1][2]

Abstract & Core Utility

6-Bromo-8-nitroquinolin-4(1H)-one (CAS: N/A for specific isomer, structurally related to CAS 332366-57-1) represents a "privileged scaffold" in oncology drug discovery.[1][2] Unlike simple reagents, this compound offers orthogonal functionalization : three distinct sites (C4, C6, C8) that can be chemically modified independently to target specific cancer pathways.[2]

Its primary application is as a high-value intermediate for synthesizing dual-action inhibitors targeting:

  • PI3K/mTOR Pathway: Via C4-substitution with morpholine/piperazine moieties (mimicking Omipalisib/GSK2126458 pharmacophores).[1][2]

  • Topoisomerase II: Via C6-arylation and C8-amine derivatization to enhance DNA intercalation.[1][2]

This guide details the protocols for activating this scaffold, converting it into bioactive libraries, and validating their efficacy in cancer cell lines.

Chemical Properties & Handling[1][3]

PropertySpecificationCritical Handling Note
Molecular Formula C₉H₅BrN₂O₃
Molecular Weight 269.05 g/mol
Appearance Yellow to tan solidLight sensitive; store in amber vials.[1][2]
Solubility DMSO (>20 mg/mL), DMFInsoluble in water. Precipitates in aqueous buffers >1%.
Stability Stable at RTAvoid strong bases which may deprotonate the N1 position prematurely.[1]
Hazards Irritant (Skin/Eye)Handle in a fume hood; potential sensitizer due to nitro group.

Strategic Functionalization Workflow

The power of this scaffold lies in its sequential reactivity. The following diagram illustrates the logical flow from the raw material to a bioactive lead compound.

ScaffoldStrategyScaffold6-Bromo-8-nitroquinolin-4(1H)-one(Starting Material)Intermediate14-Chloro-6-bromo-8-nitroquinoline(Activated Core)Scaffold->Intermediate1Step 1: POCl3 Chlorination(Activates C4)Lead1PI3K/mTOR Inhibitor(C4-Morpholine substituted)Intermediate1->Lead1Step 2: SNAr with Morpholine(Targeting Kinase Hinge)Lead2Topoisomerase Inhibitor(C6-Aryl / C8-Amine)Intermediate1->Lead2Step 2: SNAr + Step 3: Suzuki Coupling(DNA Intercalation)

Figure 1: Divergent synthesis strategy. The C4-chloro activation is the critical gateway step.[1][2]

Application Protocol: Synthesis of Bioactive Derivatives

Objective: To convert the inert lactam scaffold into a reactive chloropyridine core for library generation.

Protocol A: C4-Activation (Chlorination)

Rationale: The 4-position carbonyl is unreactive toward nucleophiles.[1][2] Converting it to a chloride creates a highly electrophilic center for attaching solubilizing groups (like piperazine) essential for bioavailability.

Materials:

  • 6-Bromo-8-nitroquinolin-4(1H)-one (1.0 eq)[1][2]

  • Phosphoryl chloride (POCl₃) (Excess, solvent/reagent)[2][3]

  • Optional: Catalytic DMF (Vilsmeier-Haack conditions)[1][2]

Step-by-Step:

  • Setup: In a dry round-bottom flask under Argon, suspend the quinolone (1 g) in POCl₃ (5 mL).

  • Reaction: Heat to reflux (105°C) for 2–4 hours.

    • Checkpoint: The suspension should turn into a clear, dark solution, indicating conversion of the amide to the imidolyl chloride.

  • Quench (CRITICAL): Cool to RT. Pour the reaction mixture slowly onto crushed ice/ammonia water. Caution: Exothermic reaction.[1] Maintain pH > 8 to prevent hydrolysis back to the starting material.[1]

  • Isolation: Extract with Dichloromethane (DCM) (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect a beige solid (4-chloro-6-bromo-8-nitroquinoline).[1][2]

Protocol B: Library Generation (SNAr Reaction)

Rationale: Introducing an amine at C4 mimics the ATP-binding motif of many kinase inhibitors (e.g., Gefitinib, Omipalisib).[2]

Step-by-Step:

  • Dissolve the 4-chloro intermediate (0.5 mmol) in Isopropanol (5 mL).

  • Add the desired amine (e.g., N-methylpiperazine, Morpholine) (1.2 eq).[2]

  • Heat to 80°C for 4 hours.

  • Purification: Upon cooling, the product often precipitates as the HCl salt. Filter and wash with cold ether.[1] If no precipitate, evaporate and purify via Flash Chromatography (MeOH/DCM).[2]

Biological Evaluation Protocol

Objective: To screen the synthesized library for anticancer potency.[1]

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Target Cells:

  • PC-3 / DU145: Prostate cancer (high relevance for quinolone kinase inhibitors).[1][2]

  • A549: Lung carcinoma.[1]

  • MCF-7: Breast cancer.[1][2]

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO).

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Prepare serial dilutions of the synthesized quinolone derivatives (0.1 µM to 100 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control:[2] Doxorubicin (Topo II) or Pictilisib (PI3K).

  • Incubation: Treat cells for 48 or 72 hours.

  • Readout:

    • Add 20 µL MTT reagent per well.[1] Incubate 4h at 37°C.

    • Remove media carefully.[1]

    • Add 150 µL DMSO to dissolve formazan crystals.[1]

    • Measure Absorbance at 570 nm.[1]

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Expected Results & SAR Analysis

When analyzing data from this scaffold, look for the following Structure-Activity Relationships (SAR):

Substitution SiteModificationPredicted Effect on Cancer Cells
C4 (Head) MorpholineHigh potency against PI3K/mTOR (mimics ATP adenine).[1][2]
C4 (Head) N-MethylpiperazineImproved solubility and lysosomal trapping.[1][2]
C6 (Core) Phenyl / PyridineIncreased lipophilicity; potential for Topo II intercalation .[2]
C8 (Tail) Nitro (-NO₂)Electron-withdrawing; increases reactivity of C4.[1][2] Generally toxic/metabolically unstable.[1]
C8 (Tail) Amine (-NH₂)Generated via reduction.[1][2] Allows amide coupling to improve selectivity.[1]

Mechanism of Action Validation

To confirm the mechanism (Kinase vs. Topoisomerase), perform the following secondary assays on your top hits:

MOA_Validationcluster_KinasePathway A: Kinase Inhibitioncluster_TopoPathway B: DNA DamageHitTop Hit Compound(IC50 < 1 µM)WesternWestern Blot:p-AKT / p-S6K levelsHit->WesternCometComet Assay / Gamma-H2AX StainingHit->CometResultADecreased Phosphorylation= PI3K/mTOR TargetWestern->ResultAResultBDNA Fragmentation= Topoisomerase TargetComet->ResultB

Figure 2: Decision tree for validating the mechanism of action of quinolone derivatives.

References

  • Omipalisib (GSK2126458) Structure & Discovery. PubChem Compound Summary. Available at: [Link][2]

  • Quinolones as Anticancer Agents.European Journal of Medicinal Chemistry. (General reference for scaffold utility).
  • Synthesis of 4-aminoquinoline derivatives.Journal of Organic Chemistry.
  • Nitroxoline (8-hydroxy-5-nitroquinoline) in Cancer. National Institutes of Health (NIH).[1][2] Available at: [Link] (Demonstrates the relevance of nitro-quinolines in oncology).[2]

Strategic Formulation of 6-Bromo-8-nitroquinolin-4(1H)-one for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

6-Bromo-8-nitroquinolin-4(1H)-one represents a challenging class of "brick dust" small molecules often encountered in early-stage drug discovery.[1][2] Its planar, electron-deficient scaffold facilitates strong intermolecular


-

stacking, leading to high crystal lattice energy and poor aqueous solubility.[1][2]

For biological testing, the primary risk is compound precipitation , which leads to false-negative results in enzymatic assays (due to lack of free concentration) or false-positives in cell-based assays (due to non-specific aggregation toxicity).[1] This guide provides a rational, step-by-step framework to formulate this compound for in vitro and in vivo applications.

Physicochemical Profile (Predicted)
PropertyValue/CharacteristicImplication for Formulation
Molecular Weight ~269.05 g/mol Small molecule; permeability likely good if dissolved.[1][2]
LogP (Octanol/Water) ~1.4 - 2.5Moderately lipophilic; requires organic co-solvents.[1][2]
pKa (Acidic) ~8.5 - 9.5 (NH/OH)Weakly acidic.[1][2] Solubility increases at pH > 9.[1][2]
Tautomerism 4-one

4-hydroxy
Exists primarily as the 4-one form in solution; H-bond donor/acceptor pairs complicate solubility.[1][2]
Melting Point High (>250°C)Indicates high lattice energy; difficult to dissolve without disrupting crystal structure.[2]

Pre-Formulation Assessment[1][2][4]

Before initiating biological assays, you must validate the compound's behavior in your specific assay buffer.[2] Do not rely on visual inspection alone.[1][2]

Protocol A: Saturation Solubility Screen (Nephelometry/UV)

Objective: Determine the maximum soluble concentration (MSC) in Assay Buffer (e.g., PBS + 1% DMSO).[2]

  • Stock Prep: Dissolve 10 mg of compound in 1 mL 100% DMSO . Sonicate at 40°C for 10 mins to ensure complete dissolution.

    • Checkpoint: Solution must be clear yellow/orange.[1][2] If hazy, add DMSO to 0.5 mL increments.[2]

  • Spike: Add 1

    
    L of Stock to 99 
    
    
    
    L of PBS (pH 7.4) in a UV-transparent 96-well plate (Final: 1% DMSO).
  • Incubate: Shake for 2 hours at Room Temperature (RT).

  • Read: Measure Absorbance at 600 nm (turbidity).

    • OD600 < 0.005: Soluble.

    • OD600 > 0.01: Precipitated.

In Vitro Formulation (Cell Culture & Enzymatic Assays)

Direct dilution of high-concentration DMSO stocks into aqueous media often causes "crashing out" due to the rapid change in solvent polarity.[1][2]

Protocol B: The "Intermediate Dilution" Method

Purpose: To prevent kinetic precipitation during serial dilutions.[2]

Reagents:

  • Master Stock: 20 mM in 100% DMSO.[2]

  • Assay Medium: RPMI/DMEM + 10% FBS.[1][2]

Workflow:

  • Prepare Intermediate Plate (100x Concentrated):

    • Perform all serial dilutions in 100% DMSO first.[2]

    • Example: Dilute 20 mM stock 1:3 down to 0.01 mM using only DMSO.

  • Transfer to Media (1:100 Dilution):

    • Add 1

      
      L of each DMSO dilution to 99 
      
      
      
      L of Assay Medium in the cell plate.[2]
    • Result: Final DMSO concentration is uniform (1%) across all wells.[2]

    • Benefit: The compound disperses rapidly before crystal nuclei can form.[2]

Critical Control: Always include a Vehicle Control (1% DMSO in media) and a Precipitation Control (Highest concentration in cell-free media) to check for crystals under a microscope (40x).[1][2]

In Vivo Formulation (Animal Studies)

For in vivo PK/PD studies, 1% DMSO is insufficient.[2] You must use a vehicle that stabilizes the compound at higher concentrations (e.g., 1–10 mg/kg).[2]

Decision Tree: Solution vs. Suspension

Use Solution for IV (Intravenous) dosing. Use Suspension for IP (Intraperitoneal) or PO (Oral) if high doses (>10 mg/kg) are required.[2]

Formulation Option 1: The "Golden Triangle" Solution (IV/IP)

Suitable for doses up to ~5 mg/kg.

Composition: 5% DMSO / 40% PEG400 / 55% Saline.[1][2] Preparation Protocol:

  • Weigh the required amount of 6-Bromo-8-nitroquinolin-4(1H)-one.[1][2]

  • Add DMSO (5% of total vol) .[2] Vortex/Sonicate until fully dissolved (clear yellow solution).[2]

  • Slowly add PEG400 (40% of total vol) while vortexing. The solution may warm up; this aids solubility.[2]

  • Slowly add Warm Saline (55% of total vol) dropwise while vortexing.

    • Warning: Adding saline too fast will cause irreversible precipitation.[1][2]

  • pH Adjustment (Optional): If precipitation occurs, adjust pH to ~8.0 using 0.1N NaOH (the 4-OH proton is acidic).

Formulation Option 2: Homogeneous Suspension (PO/IP)

Suitable for high doses (10–100 mg/kg).[1][2]

Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.[2] Preparation Protocol:

  • Weigh compound and place in a mortar.[2]

  • Add Tween 80 (0.1% of total vol) directly to the powder. Triturate (grind) with a pestle to wet the powder thoroughly (creates a paste).[2]

  • Gradually add 0.5% MC solution while grinding to form a smooth suspension.

  • Sonicate the final suspension for 20 minutes to break up aggregates.

    • QC: Verify homogeneity.[1][2] The suspension should not settle within 5 minutes. Resuspend immediately before dosing.[1][2]

Visualizing the Workflow

Diagram 1: Formulation Decision Matrix

This flowchart guides the selection of the appropriate vehicle based on the assay type and required concentration.[2]

FormulationStrategy Start Start: 6-Bromo-8-nitroquinolin-4(1H)-one SolubilityCheck Step 1: Solubility Screen (DMSO Stock + PBS) Start->SolubilityCheck Decision Target Concentration? SolubilityCheck->Decision LowConc Low (< 10 µM) (In Vitro / Cell Assays) Decision->LowConc High Potency HighConc High (> 1 mg/mL) (In Vivo Studies) Decision->HighConc Low Potency / PK InVitroPath Protocol B: Intermediate Dilution LowConc->InVitroPath RouteDecision Route of Admin? HighConc->RouteDecision IV_Route IV (Intravenous) RouteDecision->IV_Route PO_Route PO (Oral) / IP RouteDecision->PO_Route SolventSystem Option 1: Co-Solvent Solution 5% DMSO / 40% PEG400 / 55% Saline IV_Route->SolventSystem Must be soluble PO_Route->SolventSystem If < 5 mg/kg SuspensionSystem Option 2: Suspension 0.5% Methylcellulose / 0.1% Tween 80 PO_Route->SuspensionSystem Solubility Limited

Caption: Decision matrix for selecting the optimal vehicle based on assay requirements and administration route.

Diagram 2: The "Crash-Out" Prevention Mechanism

Understanding why the "Intermediate Dilution" method is critical for hydrophobic quinolinones.

CrashOut cluster_Bad Direct Dilution (Risk) cluster_Good Intermediate Dilution (Recommended) Stock 20mM DMSO Stock Direct Direct into Media (99% Water) Stock->Direct Inter Serial Dilution in 100% DMSO Stock->Inter Precip Local High Conc. -> Crystal Nucleation Direct->Precip Shock Final Transfer to Media (Rapid Dispersion) Inter->Final Stable

Caption: Comparison of dilution strategies. Intermediate dilution in DMSO prevents local supersaturation and precipitation.

References

  • Li, P. & Zhao, L. (2019).[2][3] Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] Retrieved from [Link]

  • Di, L. & Kerns, E. (2015).[2] Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Retrieved from [Link][1][2]

  • PubChem Compound Summary. (n.d.). 6-Bromo-4-hydroxy-8-nitroquinoline. National Center for Biotechnology Information.[1][2] Retrieved from [Link][1][2]

Sources

Technical Guide: Handling, Storage, and Application Protocols for 6-Bromo-8-nitroquinolin-4(1H)-one

[1]

Executive Summary & Compound Identity

6-Bromo-8-nitroquinolin-4(1H)-one is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a precursor for kinase inhibitors (e.g., PI3K/mTOR pathways) and anti-infective agents.[1] Its structure features a quinolone core functionalized with a bromine atom (a handle for cross-coupling) and a nitro group (a latent amine for further derivatization).

Due to the presence of the nitro group and the quinolone backbone, this compound exhibits specific solubility challenges and stability concerns (photosensitivity and potential hygroscopicity) that require rigorous handling protocols to maintain experimental reproducibility.[1]

Chemical Identity Table[1][2][3]
PropertyDetail
IUPAC Name 6-Bromo-8-nitro-1H-quinolin-4-one
Common Synonyms 6-Bromo-8-nitro-4-hydroxyquinoline; 6-Bromo-8-nitro-4-quinolone
CAS Number 1190198-29-8
Molecular Formula C₉H₅BrN₂O₃
Molecular Weight 269.05 g/mol
Appearance Yellow to orange crystalline solid
Tautomerism Exists in equilibrium between the 4-one (amide) and 4-hydroxy (enol) forms.[1][2] The 4-one tautomer generally predominates in the solid state and polar solvents.[1]

Safety & Hazard Assessment (E-E-A-T)[3]

Author's Note: While specific toxicological data for this exact CAS is limited, structurally similar nitroquinolines exhibit mutagenic potential (Ames positive) and skin sensitization. Treat this compound as a Potentially Bioactive Hazardous Agent .

Critical Hazard Analysis
  • Nitro-Aromatic Toxicity: Nitro groups on fused rings can be metabolically reduced to hydroxylamines, which are often DNA-reactive.[1] Avoid all inhalation of dust.[1]

  • Contact Irritation: Halogenated quinolones are known severe eye and skin irritants (H315, H319).[1]

  • Thermal Instability: While not a primary explosive, polynitro or nitro-halo aromatics can decompose exothermically upon rapid heating.[1] Do not heat dry solid above 200°C.

Mandatory PPE Checklist[1]
  • Respiratory: N95/P2 mask minimum; Fume hood mandatory for handling >10 mg.[1]

  • Dermal: Double nitrile gloves (0.11 mm min thickness). The nitro group facilitates skin absorption.[1]

  • Ocular: Chemical splash goggles.[1]

Handling & Dissolution Protocols

The most common failure mode with this compound is incomplete dissolution leading to inconsistent biological assay results.[1] The planar quinolone stack makes the crystal lattice energy high, requiring polar aprotic solvents to disrupt intermolecular H-bonding.[1]

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Reagents:

  • Compound: 6-Bromo-8-nitroquinolin-4(1H)-one (2.69 mg for 1 mL).[1]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%.

Step-by-Step Methodology:

  • Equilibration: Allow the storage vial to warm to room temperature (20-25°C) inside a desiccator before opening. Reason: Prevents condensation of atmospheric water, which degrades the compound and crashes it out of DMSO.[1]

  • Weighing: Use an anti-static gun on the weighing boat. Nitro-quinolones are prone to static charge and will "fly" off the spatula.[1]

  • Solvent Addition: Add the calculated volume of DMSO to the center of the vial.

  • Dissolution Mechanics:

    • Vortex: 30 seconds at high speed.

    • Sonication (Critical): Sonicate in a water bath at 35-40°C for 5-10 minutes. Visual Check: The solution must be completely clear yellow/orange.[1] If particles remain, extending sonication is safer than heating >50°C.[1]

  • Quality Control: Centrifuge at 10,000 x g for 1 minute. If a pellet forms, dissolution is incomplete.[1]

Solvent Compatibility Matrix
SolventSolubility RatingApplication Notes
DMSO High (>20 mM)Preferred for biological stocks.[1]
DMF High (>20 mM)Alternative for chemical synthesis.[1]
Ethanol Low/Moderate Soluble with heat; risk of precipitation upon cooling.[1]
Water Insoluble Do not use for stock preparation.[1]
PBS (pH 7.4) Poor Requires <1% DMSO co-solvent; likely to precipitate >50 µM.[1]

Storage & Stability Procedures

The nitro group is susceptible to photoreduction over time, and the bromide can undergo slow debromination if exposed to light/radicals.[1]

Storage Logic Flow

StorageProtocolCompoundReceived Compound(Solid)ImmediateImmediate Use?Compound->ImmediateStockSolStock Solution(DMSO)Compound->StockSolDissolvedLongTermLong Term Storage(>1 week)Immediate->LongTermNoAction1Store at 4°CDesiccatedDarkImmediate->Action1YesAction2Store at -20°CDouble SealedArgon FlushLongTerm->Action2Action3Aliquot (Single Use)Store at -80°CAvoid Freeze-ThawStockSol->Action3

Figure 1: Decision tree for maximizing compound integrity during storage. Note the strict requirement to avoid freeze-thaw cycles for DMSO solutions.[1]

Key Storage Rules:
  • The "Amber" Rule: Always store in amber glass vials or wrap clear vials in aluminum foil.

  • Hygroscopicity Management: Store solid over silica gel or Drierite™.[1] Hydrolysis of the quinolone ring is rare, but moisture promotes crystal agglomeration.[1]

  • Freeze-Thaw Discipline: For DMSO stocks, aliquot into single-use volumes (e.g., 50 µL). Repeated freezing and thawing introduces moisture and promotes degradation.[1]

Application Notes: Synthetic Utility

This compound is a "privileged scaffold" intermediate.[1][3] Understanding its reactivity helps in designing downstream experiments.[1]

Functionalization Workflow

The molecule offers two distinct "handles" for diversification:

  • C-6 Bromine: Excellent candidate for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

    • Tip: Protect the N-H (position 1) or O-H (position 4) before coupling to prevent catalyst poisoning.

  • C-8 Nitro Group: Can be reduced to an amine (using Fe/NH₄Cl or H₂/Pd-C) to allow for amide coupling or reductive amination.[1]

SynthesisPathCore6-Bromo-8-nitroquinolin-4(1H)-onePath1Suzuki Coupling(Pd(PPh3)4, Boronic Acid)Core->Path1Targeting C-6Path2Nitro Reduction(Fe/AcOH or H2/Pd)Core->Path2Targeting C-8Prod16-Aryl-8-nitroquinolin-4(1H)-one(Kinase Inhibitor Core)Path1->Prod1Prod26-Bromo-8-aminoquinolin-4(1H)-one(DNA Intercalator Core)Path2->Prod2

Figure 2: Synthetic divergence pathways. The C-6 Bromine allows for carbon skeleton extension, while the C-8 Nitro group modulates electronic properties and solubility.[1]

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[1] Do not use ethanol (increases absorption).
Eye Contact Flush with water for 15 minutes, lifting eyelids.[1][4] Seek medical attention.
Spill (Solid) Dampen with water to prevent dust. Sweep into a hazardous waste container.
Spill (DMSO) Absorb with vermiculite. Treat as toxic organic waste.[1]

References

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Retrieved February 3, 2026, from [Link]

Application Note: High-Purity Synthesis of 6-Bromo-8-nitroquinolin-4(1H)-one for SAR Profiling

[1]

Executive Summary

The 6,8-disubstituted quinolin-4(1H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent activity in antibacterial (DNA gyrase inhibition), antiviral, and anticancer (PI3K/mTOR pathway) domains. Specifically, 6-bromo-8-nitroquinolin-4(1H)-one serves as a high-value "hub" intermediate.[1] The C-6 bromine atom allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C-8 nitro group provides a handle for reduction to amines, enabling subsequent acylation or sulfonylation.[1]

This guide details a robust, self-validating protocol for the regioselective synthesis of 6-bromo-8-nitroquinolin-4(1H)-one starting from commercially available 4-bromo-2-nitroaniline.[1] Unlike direct nitration of quinolones, which often yields inseparable regioisomeric mixtures, this de novo synthesis via the Gould-Jacobs reaction guarantees the 6,8-substitution pattern.

Retrosynthetic Analysis & Strategy

The synthesis relies on the Gould-Jacobs reaction , a classic yet sensitive sequence involving condensation, thermal cyclization, saponification, and decarboxylation.

Logical Pathway
  • Precursor Selection: 4-Bromo-2-nitroaniline is chosen to lock the substitution pattern.[1]

  • Condensation: Reaction with diethyl ethoxymethylenemalonate (EMME) forms the enamine.

  • Cyclization: Thermal closure of the pyridine ring. Note: The nitro group at C-8 (ortho to amine) is electron-withdrawing, requiring high-temperature conditions (Dowtherm A) to overcome the activation energy barrier for electrophilic aromatic substitution.[1]

  • Decarboxylation: Removal of the C-3 ester to yield the core scaffold.

RetrosynthesisTarget6-Bromo-8-nitroquinolin-4(1H)-one(Target Scaffold)Inter23-Carboxy IntermediateTarget->Inter2DecarboxylationInter1Enamine IntermediateInter2->Inter1Cyclization(Dowtherm A)SM4-Bromo-2-nitroaniline+ EMMEInter1->SMCondensation

Figure 1: Retrosynthetic logic ensuring regiochemical fidelity.

Detailed Experimental Protocol

Phase 1: Condensation (Enamine Formation)

The first step involves the nucleophilic attack of the aniline nitrogen on the EMME vinyl ether.

  • Reagents:

    • 4-Bromo-2-nitroaniline (1.0 eq)[1]

    • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

    • Ethanol (Solvent)

  • Procedure:

    • Charge a round-bottom flask with 4-bromo-2-nitroaniline (e.g., 10.0 g, 46 mmol) and Ethanol (100 mL).

    • Add EMME (10.9 g, 50.6 mmol) in one portion.

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 7:3). The starting aniline spot should disappear.

    • Cool the mixture to room temperature. The product, diethyl 2-(((4-bromo-2-nitrophenyl)amino)methylene)malonate , usually precipitates as a yellow/orange solid.[1]

    • Filter the solid and wash with cold ethanol (2 x 20 mL).

    • Dry under vacuum at 45°C.

Technical Insight: If precipitation does not occur upon cooling, concentrate the solvent by 50% and chill in an ice bath. The nitro group reduces the nucleophilicity of the aniline, so reflux time may need extension compared to unsubstituted anilines.

Phase 2: Thermal Cyclization (The Gould-Jacobs Step)

This is the Critical Process Parameter (CPP) step. The ring closure requires temperatures >250°C.[2]

  • Reagents:

    • Enamine intermediate (from Phase 1)[2]

    • Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture) - Volume: 10 mL per gram of substrate.[1]

  • Procedure:

    • Heat Dowtherm A in a multi-neck flask equipped with a mechanical stirrer and an air condenser to 250–260°C .

    • Safety Note: Ensure the setup is in a well-ventilated fume hood. Dowtherm A vapor is irritating.[3]

    • Add the solid enamine intermediate portion-wise (powder funnel) to the hot solvent.

      • Caution: Rapid addition causes foaming due to ethanol evolution. Add slowly to manage off-gassing.

    • Maintain temperature at 250°C for 30–60 minutes.

    • IPC: Monitor by TLC. A fluorescent spot (quinolone) will appear near the baseline or with lower Rf than the starting material.

    • Cool the reaction mixture to ~80°C.

    • Dilute with Hexane or Heptane (equal volume to Dowtherm A) to precipitate the product.

    • Cool to room temperature, filter the solid, and wash extensively with Hexane to remove Dowtherm A.

    • Product: Ethyl 6-bromo-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Phase 3: Hydrolysis and Decarboxylation

To obtain the 4(1H)-one core suitable for broad SAR, the C-3 ester is removed.[1]

  • Reagents:

    • Sodium Hydroxide (2M aqueous)

    • Ethanol[1][4][5]

    • Diphenyl ether (for thermal decarboxylation)

  • Procedure:

    • Saponification: Suspend the ester from Phase 2 in Ethanol/2M NaOH (1:1 ratio). Reflux for 2 hours until the solution becomes clear (formation of carboxylate salt). Acidify with 2M HCl to pH 2. Filter the carboxylic acid precipitate.[6] Dry thoroughly.

    • Decarboxylation: Suspend the dry carboxylic acid in Diphenyl ether (5 mL/g).

    • Heat to reflux (250–260°C ) for 45–90 minutes. CO₂ evolution will be observed.

    • Cool to room temperature and dilute with Hexane.

    • Filter the precipitate.[6] Wash with Hexane and Diethyl Ether.

    • Final Purification: Recrystallize from DMF/Ethanol or Acetic Acid if necessary.

Final Product: 6-Bromo-8-nitroquinolin-4(1H)-one.[1]

SAR Derivatization Workflow

The synthesized scaffold offers three distinct vectors for chemical diversity.

SAR_Workflowcluster_N1N-1 Functionalizationcluster_C6C-6 Functionalizationcluster_C8C-8 FunctionalizationCore6-Bromo-8-nitroquinolin-4(1H)-oneN_AlkN-Alkylation(R-X, K2CO3)Core->N_AlkSuzukiSuzuki Coupling(Ar-B(OH)2, Pd)Core->SuzukiReductionReduction to -NH2(Fe/AcOH or H2/Pd)Core->ReductionBuchwaldBuchwald-Hartwig(R-NH2, Pd)AmideAmide Coupling(R-COCl)Reduction->Amide

Figure 2: Divergent synthesis pathways for SAR library generation.

Key Derivatization Protocols
  • N-Alkylation (Position 1):

    • React core with Alkyl Halide (R-X) and K₂CO₂ in DMF at 60°C.

    • Note: O-alkylation (forming quinolines) is a competing side reaction.[1] Use polar aprotic solvents to favor N-alkylation.[1]

  • Suzuki Coupling (Position 6):

    • The C-6 bromine is highly reactive towards Pd(PPh₃)₄ catalyzed cross-coupling with aryl boronic acids.

    • Conditions: Dioxane/Water, Na₂CO₃, 90°C.

  • Nitro Reduction (Position 8):

    • Iron powder in Acetic Acid/Ethanol (reflux) is preferred over catalytic hydrogenation to avoid debromination at C-6.[1]

Quantitative Data Summary

ParameterValue / ConditionNotes
Starting Material 4-Bromo-2-nitroanilineCAS: 875-51-4
Condensation Yield 85 - 92%High efficiency step
Cyclization Temp 250 - 255°CCritical for ring closure
Cyclization Yield 60 - 75%Limited by steric/electronic effects of NO₂
Overall Yield ~45 - 55%From aniline to final 4(1H)-one
Appearance Yellow to Tan SolidHigh melting point (>280°C)

Safety & Handling

  • Nitroanilines: Toxic by inhalation and skin contact. Potential methemoglobinemia hazard.[7] Handle in a fume hood.

  • Dowtherm A: High boiling point (258°C). Use thick-walled glassware and ensure no water is present during heating to prevent steam explosions.[1]

  • Brominated Compounds: Handle as potential environmental hazards.

References

  • Gould-Jacobs Reaction Overview

    • Gould, R. G.; Jacobs, W. A.[6] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895.

  • Synthesis of 6-Bromoquinolones

    • Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline."[1] Atlantis Press, 2015 .

  • Cyclization of Nitro-Anilines (Conrad-Limpach/Gould-Jacobs)

    • Riegel, B., et al. "Synthesis of some 4-Quinolinols and 4-Chloroquinolines."[1] Journal of the American Chemical Society, 1946 , 68(7), 1264–1266.

  • SAR of 8-Substituted Quinolones

    • Kavdir, H., et al. "A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents." Letters in Drug Design & Discovery, 2016.
  • Regioselectivity in Quinolone Synthesis

    • Lyzwa, P., et al. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine."[1] Molecules, 2023 , 28(15), 5714.

Troubleshooting & Optimization

Technical Support Center: Optimizing Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: QNZ-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Yield in Quinolinone Scaffolds (2-quinolinones / 4-quinolinones)

Diagnostic Overview

Low yield in quinolinone synthesis is rarely a random event; it is usually a deterministic failure in either thermodynamic forcing (thermal routes) or catalytic cycle maintenance (metal-catalyzed routes). Before modifying your protocol, use the decision tree below to identify your specific failure mode.

Diagnostic Workflow

Quinolinone_Troubleshooting Start START: Select Synthesis Method Method Method Type? Start->Method Thermal Thermal Cyclization (Gould-Jacobs / Conrad-Limpach) Method->Thermal Condensation Catalytic Metal-Catalyzed (Pd/Cu Cyclization) Method->Catalytic Cross-Coupling TempCheck Is Reaction T > 250°C? Thermal->TempCheck ColorCheck Did reaction turn black? Catalytic->ColorCheck SolventCheck Solvent: Diphenyl Ether or Dowtherm A? TempCheck->SolventCheck Yes T_Issue ERROR: Incomplete Cyclization (Thermodynamic Sink Unreached) TempCheck->T_Issue No SolventCheck->T_Issue No O2_Issue ERROR: Catalyst Oxidation (Pd black precipitation) ColorCheck->O2_Issue Yes (Early) Ligand_Issue ERROR: Ligand/Substrate Mismatch (Reductive Elimination Stalled) ColorCheck->Ligand_Issue No (No Product)

Figure 1: Diagnostic decision tree for isolating the root cause of low yield based on synthetic methodology.

Module A: Thermal Cyclization (Gould-Jacobs & Conrad-Limpach)

The Core Problem: These reactions are thermodynamically controlled. The cyclization of the intermediate enamine/imine to the quinolinone core requires breaking aromaticity transiently, which demands high activation energy. Common Failure: Running the reaction in refluxing ethanol or toluene (80–110°C) is insufficient. The intermediate forms, but the ring never closes.

Technical Deep Dive: The Temperature Threshold

For the Gould-Jacobs reaction (aniline + diethyl ethoxymethylenemalonate), the initial condensation occurs at ~100°C. However, the subsequent cyclization to 4-hydroxyquinoline requires temperatures between 250°C and 280°C [1].

Standardized Protocol: High-Temperature Cyclization

Use this protocol if your LCMS shows the linear condensation product but no cyclized quinolinone.

  • Condensation (Step 1):

    • Mix aniline (1.0 eq) and alkoxymethylenemalonate (1.1 eq).

    • Heat to 110°C (neat or in toluene) for 1-2 hours.

    • Checkpoint: Remove ethanol byproduct via Dean-Stark or vacuum to drive equilibrium.

  • Cyclization (Step 2 - The Critical Step):

    • Solvent: Use Diphenyl Ether (Ph2O) or Dowtherm A (eutectic mixture of Ph2O and biphenyl).

    • Setup: Pre-heat the solvent to 260°C (vigorous reflux) in a separate flask.

    • Addition: Add the condensation product dropwise into the boiling solvent.

    • Why? This achieves "high dilution" conditions instantly, preventing intermolecular polymerization (tar formation) and favoring intramolecular cyclization.

    • Duration: 30–60 minutes. Extended heating causes decomposition.

  • Isolation:

    • Cool to ~80°C.

    • Add non-polar anti-solvent (Hexane or Heptane).

    • The quinolinone product typically precipitates as a beige/brown solid.

Troubleshooting Table: Thermal Routes
SymptomProbable CauseCorrective Action
Black Tar / Polymer Concentration too high; intermolecular reaction.Use "Dropwise Addition" technique into pre-heated solvent (High Dilution Principle).
Starting Material Remains Temperature too low (<240°C).Switch solvent to Diphenyl Ether (bp 258°C). Toluene/Xylene are insufficient [3].
Wrong Isomer (Conrad-Limpach) Kinetic vs. Thermodynamic control failure.Kinetic (25°C): Forms enamine (leads to 4-quinolinone). Thermodynamic (140°C): Forms imine (leads to 2-quinolinone). Control Step 1 temp strictly.

Module B: Palladium-Catalyzed Synthesis

The Core Problem: Pd-catalyzed carbonylation or intramolecular amidation is sensitive to "Catalyst Poisoning" by the quinolinone product itself (which coordinates Pd) or oxygen ingress. Common Failure: Reaction stalls at 20-30% conversion; solution turns black (Pd precipitation).

Mechanistic Failure Analysis

In the synthesis of 2-quinolinones via intramolecular C-H activation or carbonylation, the reductive elimination step is often the bottleneck. If the ligand bite angle is incorrect, the Pd(II) species stabilizes and eventually precipitates as Pd black [2].

Pd_Cycle_Failure Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd R-X PdBlack Pd Black (Inactive) Pd0->PdBlack O2 Leak Coord Coordination Insertion (CO) OxAdd->Coord CO/Ligand RedElim Reductive Elimination Coord->RedElim Slow Step RedElim->Pd0 Product Release Trap Pd-Product Complex RedElim->Trap Product Inhibition

Figure 2: Catalytic cycle showing critical deactivation pathways (dashed red lines).

Optimization Protocol for Pd-Catalysis
  • Ligand Selection:

    • Avoid monodentate ligands (PPh3) if yield is low.

    • Recommendation: Use bidentate ligands with wide bite angles like Xantphos or DPEphos . These force reductive elimination.

  • Additives:

    • Add 10-20 mol% pivalic acid . This acts as a proton shuttle, assisting the C-H activation step in cyclization reactions [4].

  • CO Source (Carbonylation):

    • If using CO balloons, ensure vigorous stirring. Mass transfer of CO gas into the liquid phase is often rate-limiting. Consider using CO-releasing molecules (e.g., Mo(CO)6) for homogeneous concentration.

Module C: Purification (The "Hidden" Yield Killer)

The Core Problem: Quinolinones are notoriously insoluble in common organic solvents (DCM, EtOAc), leading to them being filtered off with silica or discarded in the aqueous layer during extraction.

Solubility Profile & Workup Strategy

Quinolinones are amphoteric but generally behave as weak acids (phenol-like tautomer) or weak bases.

SolventSolubilityNote
DCM / Chloroform Pooroften < 10 mg/mL. Do not use for extraction.
Ethyl Acetate ModerateGood for washing, bad for dissolving crude.
DMSO / DMF HighHard to remove.
Acetic Acid HighExcellent recrystallization solvent.
The "pH Switch" Isolation Technique

Do not use standard column chromatography if possible. Use this workup to recover "lost" yield.

  • Acidification: If the reaction is basic, the quinolinone may be a soluble salt. Acidify the reaction mixture to pH 4–5 using Acetic Acid.

  • Precipitation: In many cases, the free quinolinone will precipitate upon acidification. Filter this solid. Do not extract yet.

  • Mother Liquor Recovery: If no precipitate forms, concentrate the organic solvent, then add water.

  • Recrystallization: Recrystallize the crude solid from hot acetic acid or DMF/Ethanol . This is far superior to chromatography for this scaffold [5].

Frequently Asked Questions (FAQ)

Q: My Gould-Jacobs reaction solidifies into a "brick" inside the flask. A: You are running too concentrated. The intermediate and product have high melting points. Use a high-boiling solvent (Dowtherm A) and ensure the reaction volume allows for stirring. If it solidifies, reheat to melt (if possible) or sonicate in hot DMF to remove.

Q: I see the product on LCMS, but it streaks on the silica column and I lose 50% yield. A: Quinolinones streak due to H-bonding with silica silanols.

  • Fix 1: Add 1% Triethylamine (TEA) or 1% Acetic Acid to your eluent to sharpen the peak.

  • Fix 2: Switch to a C18 (Reverse Phase) column.

  • Fix 3: Skip the column. Use the "pH Switch" precipitation method described in Module C.

Q: Can I use microwave heating for the Conrad-Limpach cyclization? A: Yes, and it is often preferred. Microwave heating to 250°C for 10–20 minutes in an ionic liquid or high-boiling solvent often gives cleaner profiles than conventional heating because the ramp time is faster, minimizing thermal degradation [3].

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health (NIH). (2017). Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central. Retrieved February 3, 2026, from [Link]

  • Carvajal, M. T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline. AAPS PharmSciTech.[1] Retrieved February 3, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 6-Bromo-8-nitroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Ticket ID: CHEMSUP-882-BNQ Subject: Troubleshooting Impurity Profiles & Process Failures[1][2][3]

Executive Summary: The Synthetic Landscape

Welcome to the technical support hub. If you are synthesizing 6-Bromo-8-nitroquinolin-4(1H)-one , you are likely navigating one of two common pathways: the Gould-Jacobs cyclization (starting from 4-bromo-2-nitroaniline) or the Late-Stage Nitration (starting from 6-bromoquinolin-4-one).[1][2][3]

Experience dictates that 80% of purity issues arise from two specific bottlenecks:

  • Regioselectivity failure during nitration (yielding the C5-isomer).

  • Thermal stalling during the formation of the quinolone core (yielding uncyclized enamines).

This guide provides diagnostic workflows to identify and eliminate these side products.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify your specific impurity based on analytical observations.

TroubleshootingTree Start Observation: Impurity Detected Obs1 LCMS: M+ mass matches target NMR: Extra aromatic signals Start->Obs1 Same MW Obs2 LCMS: Mass = Target + 72/74 Da Appearance: Gummy/Resinous solid Start->Obs2 Higher MW Obs3 LCMS: Mass = Target + 44 Da Solubility: Poor in acidic media Start->Obs3 Acidic Impurity Cause1 Issue: Regioisomerism (5-Nitro isomer) Obs1->Cause1 Cause2 Issue: Incomplete Cyclization (Enamine Intermediate) Obs2->Cause2 Cause3 Issue: Failed Decarboxylation (3-COOH impurity) Obs3->Cause3 Action1 Action: Check Nitration Temp Recrystallize (AcOH/EtOH) Cause1->Action1 Action2 Action: Increase Dowtherm A Temp (>250°C required) Cause2->Action2 Action3 Action: Extend reflux time in Diphenyl ether Cause3->Action3

Figure 1: Diagnostic logic tree for identifying common impurities based on standard analytical data.

Technical Deep Dive: The "Ghost" Isomer (Regioselectivity)

Context: This issue is prevalent when using the Late-Stage Nitration route (Nitrating 6-bromoquinolin-4-one).

The Problem: Electrophilic aromatic substitution (EAS) on the quinolone core is governed by the directing effects of the nitrogen (activating, ortho/para) and the carbonyl/hydroxyl group. While the 8-position is electronically favored, the 5-position is a competitive "trap," leading to 6-Bromo-5-nitroquinolin-4(1H)-one .[1][2][3]

Side Product Profile:

Feature Target (8-Nitro) Side Product (5-Nitro)
Origin Optimal Nitration Overheating / Lack of regiocontrol
1H NMR Pattern Meta-coupling between H5 and H7 (~2.0 Hz).[1][2][3] Ortho-coupling between H7 and H8 (~9.0 Hz).[1][2][3]

| Polarity | Generally less polar (intramolecular H-bond NO2...NH).[1][2][3] | More polar (NO2 exposed). |

Troubleshooting Protocol:

  • Q: Why is the 5-nitro isomer forming?

    • A: Temperature is the primary variable. Nitration at >20°C increases the kinetic energy of the system, allowing the electrophile (NO2+) to overcome the slightly higher activation energy barrier of the C5 position.

  • Q: How do I remove it?

    • A: The 8-nitro isomer often exhibits lower solubility in glacial acetic acid due to intramolecular hydrogen bonding between the nitro oxygen and the quinolone NH.[2]

    • Protocol: Dissolve the crude mixture in hot glacial acetic acid. Cool slowly to room temperature. The 8-nitro target should crystallize out, leaving the 5-nitro isomer in the mother liquor.[2][3]

Technical Deep Dive: The "Stalled" Intermediate (Gould-Jacobs)[2][3]

Context: This occurs during the De Novo Synthesis starting from 4-bromo-2-nitroaniline and diethyl ethoxymethylenemalonate (EMME).[1][2][3]

The Problem: The cyclization step (Conrad-Limpach/Gould-Jacobs type) requires extreme thermal energy to push the equilibrium toward the aromatic system, eliminating ethanol.[2][3] If the temperature drops below 250°C, the reaction stalls at the enamine intermediate .

Side Product: Diethyl (((4-bromo-2-nitrophenyl)amino)methylene)malonate

Visualizing the Failure Mode:

ReactionPathway Start 4-Bromo-2-nitroaniline + EMME Intermediate Enamine Intermediate (Open Chain) Start->Intermediate 110°C Target 6-Bromo-8-nitro quinolin-4-one Intermediate->Target >250°C (Dowtherm A) SideProd Side Product: Uncyclized Enamine Intermediate->SideProd <240°C (Stalled)

Figure 2: Thermal threshold requirement for the Gould-Jacobs cyclization.

Troubleshooting Protocol:

  • Q: My product is a sticky brown gum. What happened?

    • A: You likely used a solvent with an insufficient boiling point (e.g., ethylene glycol) or failed to distill off the ethanol byproduct. The presence of ethanol pushes the equilibrium back toward the open-chain enamine.

  • Q: How do I fix the "gum"?

    • A: You can "rescue" this intermediate.

    • Protocol: Redissolve the gum in Dowtherm A (or Diphenyl ether). Heat rapidly to 255-260°C .[1][2][3] Ensure you have a Dean-Stark trap or open distillation head to continuously remove the ethanol generated.[1][2][3] The mixture should solidify (precipitate) as the quinolone forms.

FAQ: Solubility & Analysis

Q: I cannot get a clean NMR spectrum; the peaks are broad or missing.

  • Diagnosis: Quinolones suffer from keto-enol tautomerism (4-oxo vs 4-hydroxy).[1][2][3] In CDCl3, they often aggregate.[4]

  • Solution: Switch to DMSO-d6 or TFA-d . The acidic environment of TFA stabilizes the protonated form, sharpening the peaks and resolving the splitting patterns necessary to distinguish the 5-nitro and 8-nitro isomers.[2]

Q: Is the 3-carboxylic acid a side product?

  • Diagnosis: Yes, if you performed the saponification/decarboxylation step.

  • Identification: Look for a broad singlet around 13-14 ppm (COOH) in NMR and a mass shift of +44 Da relative to the target.

  • Fix: Reflux the solid in high-boiling solvent (Diphenyl ether) with a trace of copper bronze powder to facilitate decarboxylation.

References
  • Gould, R. G., & Jacobs, W. A. (1939).[3][5][6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[2][6] Journal of the American Chemical Society.[5] [3]

  • BenchChem Protocols. (2025). Nitration of 6-Bromoquinoline Derivatives: Methodological & Application Notes.[3]

  • Eicher, T., & Hauptmann, S. (2003).[3] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2][3] (Standard text for Quinoline EAS regioselectivity rules).

  • ResearchGate Communications. (2022). Synthesis of 6-bromo-4-iodoquinoline and related nitro-derivatives.[2][3]

  • PubChem Compound Summary. (2025). 6-Bromo-8-nitroquinolin-4(1H)-one Data Sheet.[3]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 6-Bromo-8-nitroquinolin-4(1H)-one and its precursors before handling.

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-Bromo-8-nitroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for 6-Bromo-8-nitroquinolin-4(1H)-one. As researchers and drug development professionals, we recognize the immense potential held within novel chemical entities. Quinolinone scaffolds, for instance, are central to numerous therapeutic applications.[1][2] However, the very properties that can make these molecules effective—a rigid, aromatic structure—often lead to significant challenges in the lab, most notably poor aqueous solubility.

This guide is designed to move beyond simple protocols. It provides a framework for understanding and systematically overcoming the solubility issues associated with 6-Bromo-8-nitroquinolin-4(1H)-one. Here, we will explore the causal relationships behind solubility phenomena and equip you with robust, field-proven strategies to ensure your assays yield accurate and reproducible results.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the fundamental properties of 6-Bromo-8-nitroquinolin-4(1H)-one and the common initial hurdles faced during its use.

Q1: What are the key physicochemical properties of 6-Bromo-8-nitroquinolin-4(1H)-one that make it so difficult to dissolve in aqueous buffers?

A1: The solubility challenge is rooted in the molecule's inherent structure. Several factors contribute to its hydrophobicity:

  • Aromatic Core: The quinolinone ring system is large, rigid, and predominantly non-polar, leading to unfavorable interactions with water molecules.

  • Substituents: The bromo and nitro groups further increase the molecule's molecular weight and lipophilicity without adding significant hydrogen bonding potential.

  • High Crystal Lattice Energy: Like many quinolinone derivatives, this compound is a solid with a high melting point.[3] A significant amount of energy is required to break apart the crystal lattice before solvation can even occur. This is a common characteristic of molecules sometimes referred to as 'brick-dust'.[4]

  • Tautomerism: The compound exists in equilibrium between its keto form (quinolin-4(1H)-one) and its enol form (6-Bromo-4-hydroxy-8-nitroquinoline). While this doesn't directly decrease solubility, it presents different opportunities for ionization at high or low pH, which we can exploit.

Table 1: Physicochemical Properties of Structurally Related Analogs

Property Value (for 6-Bromo-3-nitro-4-quinolinol) Implication for Solubility
Molecular Formula C₉H₅BrN₂O₃ High molecular weight contributes to poor solubility.
Molecular Weight 269.05 g/mol Affects molarity calculations for stock solutions.
Appearance Light brown to brown Solid Confirms the compound is a solid at room temperature.[5]

| Predicted pKa | -0.53 ± 0.50 | The quinoline ring nitrogen is predicted to be a very weak base, requiring strongly acidic conditions to protonate. The N-H/O-H proton is weakly acidic. |

Part 2: Step-by-Step Protocols & Troubleshooting

This section provides validated workflows for handling the compound and systematic guides for troubleshooting precipitation issues.

Q2: What is the best way to prepare a high-concentration stock solution? I need a reliable starting point.

A2: The first principle in working with poorly soluble compounds is to create a high-concentration, stable stock solution in a suitable organic solvent. From this stock, you will make fresh dilutions into your final assay medium. For 6-Bromo-8-nitroquinolin-4(1H)-one, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.

Why DMSO? DMSO is a polar aprotic solvent with a remarkable ability to dissolve a wide range of organic molecules, including those with poor water solubility.[6] It is also miscible with water, which is essential for subsequent dilutions, although this can also be the cause of precipitation if not handled correctly.

Experimental Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-Weigh Vial: Tare a clean, dry, amber glass vial or microcentrifuge tube on an analytical balance.

  • Weigh Compound: Carefully weigh a precise amount of 6-Bromo-8-nitroquinolin-4(1H)-one (e.g., 2.69 mg) directly into the tared vial.

  • Add Solvent: Based on your target concentration (10 mM), calculate the required volume of 100% anhydrous DMSO. For 2.69 mg, this would be 1 mL. Add the DMSO to the vial containing the compound.

  • Promote Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. If dissolution is slow, sonication in a water bath for 5-10 minutes can be highly effective. Gentle warming (e.g., to 37°C) may also be used, but ensure the compound is stable at that temperature.

  • Visual Confirmation: Ensure no solid particulates are visible. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualization 1: Stock Solution Preparation Workflow

G cluster_prep Stock Solution Workflow weigh 1. Weigh Compound add_dmso 2. Add 100% DMSO weigh->add_dmso Calculate Volume dissolve 3. Vortex / Sonicate add_dmso->dissolve confirm 4. Confirm Complete Dissolution dissolve->confirm Visually Inspect store 5. Aliquot & Store at -20°C confirm->store

Caption: Workflow for preparing a DMSO stock solution.

Q3: My compound precipitates immediately when I dilute the DMSO stock into my aqueous assay buffer. How do I prevent this?

A3: This is the most common issue and is known as antisolvent precipitation . The compound is highly soluble in DMSO, but when this solution is diluted into an aqueous buffer (the "antisolvent"), the compound's local environment changes dramatically, and it crashes out of the solution.

Here is a systematic approach to troubleshoot this, from simplest to most complex.

Troubleshooting Strategy 1: Manage Co-Solvent Concentration

The final concentration of your organic solvent in the assay must be high enough to maintain solubility but low enough to avoid cellular toxicity or assay interference.[7] For many cell lines, a final DMSO concentration of ≤0.5% is a safe starting point, though this must be validated for your specific system.[8]

Table 2: Recommended Maximum Final Solvent Concentrations in Cell-Based Assays

Solvent Typical Max Concentration Notes
DMSO 0.1% - 0.5% Can have biological effects at higher concentrations.[9] Always include a vehicle control.

| Ethanol | 0.1% - 0.5% | Can be more cytotoxic than DMSO for some cell lines and may interfere with membrane structures.[6][10] |

Actionable Step: Perform a serial dilution of your compound. If your highest desired concentration precipitates at 0.5% DMSO, you cannot simply increase the DMSO. Instead, you must consider other strategies.

Troubleshooting Strategy 2: Exploit pH-Dependent Solubility

This is often the most effective strategy for ionizable compounds like quinolines.[1][2] By changing the pH of your buffer, you can ionize the molecule, creating a charged species that is significantly more soluble in water.

  • Acidic Conditions: The nitrogen atom in the quinoline ring is weakly basic. In an acidic buffer (e.g., pH 4.0-5.0), this nitrogen can become protonated (forming a conjugate acid), which dramatically increases aqueous solubility.[11][12]

  • Basic Conditions: The proton on the nitrogen at position 1 (in the keto form) or the hydroxyl at position 4 (in the enol form) is weakly acidic. In a basic buffer (e.g., pH 9.0-10.0), this proton can be removed to form a conjugate base (an anion), which would also be more soluble.

Visualization 2: Impact of pH on Compound Ionization and Solubility

G cluster_ph pH-Dependent Solubility of 6-Bromo-8-nitroquinolin-4(1H)-one node_acid Acidic pH (e.g., 4.5) Quinoline Nitrogen is Protonated (Cationic Form) sol_high1 Increased Solubility node_acid:f1->sol_high1 node_neutral Neutral pH (e.g., 7.4) Predominantly Neutral, Uncharged Form sol_low Poor Solubility node_neutral:f1->sol_low node_base Basic pH (e.g., 9.5) N1-H / O4-H is Deprotonated (Anionic Form) sol_high2 Increased Solubility node_base:f1->sol_high2

Caption: Relationship between buffer pH, compound ionization state, and aqueous solubility.

Experimental Protocol 2: pH-Solubility Screening
  • Prepare Buffers: Prepare a set of buffers spanning a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0, 9.0). Ensure the buffer components will not interfere with your assay.

  • Prepare Dilutions: Create a working dilution of your compound from the DMSO stock into an intermediate solvent (e.g., ethanol or more DMSO) if needed to minimize the amount of stock added.

  • Test Dilution: Add a small aliquot of the compound stock to each buffer to achieve the desired final concentration (and a final DMSO concentration of ≤0.5%).

  • Observe: Vortex each sample and let it equilibrate at room temperature for 30 minutes. Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant via UV-Vis spectrophotometry or HPLC.

  • Select Optimal pH: Choose the pH that provides the best solubility without compromising the biological integrity of your assay system.

Troubleshooting Strategy 3: Advanced Formulation Approaches

If the above methods are insufficient, particularly for in vivo studies or complex assays, more advanced formulation strategies may be necessary. These are typically employed by drug development professionals.[13]

  • Inclusion Complexes: Using cyclodextrins to encapsulate the hydrophobic molecule can significantly enhance aqueous solubility.[14]

  • Solid Dispersions: Dispersing the compound in a solid, water-soluble polymer matrix can improve dissolution rates.[4]

  • Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface-area-to-volume ratio, which can enhance the rate of dissolution.[15]

Part 3: Summary & Best Practices

Table 3: Troubleshooting Summary Guide

Issue Encountered Probable Cause First-Line Solution Second-Line Solution
Compound won't dissolve in 100% DMSO. Insufficient solvent volume or low-quality DMSO. Gently warm (37°C) and sonicate. Ensure DMSO is anhydrous. Try an alternative solvent like N,N-Dimethylformamide (DMF), but verify its compatibility with your assay.
Precipitation upon dilution into aqueous buffer. Antisolvent precipitation due to low aqueous solubility. Decrease the final compound concentration. Ensure rapid mixing during dilution. Perform a pH-solubility screen (Protocol 2) to find a buffer pH where the compound is ionized and soluble.
Results are inconsistent or show high variance. Compound may be slowly precipitating over the assay's duration. Re-evaluate your final solvent concentration and pH. Visually inspect plates at the end of the assay. Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) or a solubility enhancer like HP-β-cyclodextrin to the assay buffer.

| Vehicle control (e.g., 0.5% DMSO) shows toxicity. | The cell line is sensitive to the solvent at that concentration. | Lower the final DMSO concentration to 0.1% or less. This will require a higher stock concentration. | Validate a different solvent, such as ethanol, ensuring it is also used at a non-toxic concentration.[8] |

By approaching solubility issues systematically, you can develop a robust and reproducible protocol for using 6-Bromo-8-nitroquinolin-4(1H)-one, allowing you to focus on the biological questions at the heart of your research.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central. [Link]

  • 8-Nitroquinoline | C9H6N2O2 | CID 11830. PubChem. [Link]

  • Carbon-Based Functional Nanomaterials: Preparation, Properties and Applications. (2024). MDPI. [Link]

  • 6-Bromo-4-hydroxyquinolin-2(1H)-one | C9H6BrNO2 | CID 54689446. PubChem. [Link]

  • Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. (2024). Journal of Chemical & Engineering Data. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). PubMed Central. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]

  • Formulation strategies for poorly soluble drugs. (2024). ResearchGate. [Link]

  • The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2020). ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). MDPI. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2023). ResearchGate. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (2016). ResearchGate. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy. [Link]

  • Quinoline. Wikipedia. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. (2013). PubMed Central. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). MDPI. [Link]

  • Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters. (2022). MDPI. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Effect of pH on solubility (Lehninger's Principles). (2023). Chemistry Stack Exchange. [Link]

  • Quinoline | C9H7N | CID 7047. PubChem. [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (2016). brief.land. [Link]

Sources

Stability problems of 6-Bromo-8-nitroquinolin-4(1H)-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, solubility, and handling of 6-Bromo-8-nitroquinolin-4(1H)-one . This document is structured as a Tier-3 Technical Support resource, designed to troubleshoot high-level experimental deviations encountered in drug discovery and medicinal chemistry workflows.

Executive Technical Summary

6-Bromo-8-nitroquinolin-4(1H)-one is a functionalized quinolone scaffold often utilized as an intermediate in the synthesis of antibacterial agents, kinase inhibitors, and receptor modulators. Its stability profile is dominated by three physicochemical factors:

  • Keto-Enol Tautomerism: The equilibrium between the 4(1H)-one (keto) and 4-hydroxyquinoline (enol) forms.

  • Electronic "Push-Pull" Effects: The electron-withdrawing 8-nitro group destabilizes the electron density of the pyridine ring, altering pKa and solubility.

  • Photolability: The nitro-aromatic moiety renders the compound susceptible to photo-oxidation and reduction pathways.

Critical Stability & Solubility Guide

Section A: Solubility & Dissolution Protocols

The #1 reported issue is precipitation upon dilution into aqueous buffers.

Q: Why does the compound precipitate immediately when I add my DMSO stock to PBS? A: This is a classic "Solvent Shock" phenomenon caused by the hydrophobic effect and the compound's specific pKa profile.

  • Mechanism: The 6-bromo and 8-nitro substituents are lipophilic and electron-withdrawing. While the 8-nitro group might suggest polarity, it forms an intramolecular hydrogen bond network (peri-interaction) that can reduce interaction with water. Upon rapid dilution from DMSO (dielectric constant

    
    ) to water (
    
    
    
    ), the energy cost of cavity formation forces the molecules to aggregate.
  • Protocol:

    • Prepare High-Concentration Stock: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide) at 10–50 mM. Avoid DMF if possible, as it can hydrolyze to form amines that react with the nitro group over time.

    • Intermediate Dilution Step: Do not pipette directly into the buffer. Instead, perform a serial dilution in DMSO first, or use a "step-down" method:

      • Dilute stock 1:10 into PEG-400 or Propylene Glycol .

      • Add this mixture dropwise to the vortexing aqueous buffer.

    • pH Adjustment: The 4-quinolone core is amphoteric. Solubility is lowest at the isoelectric point (typically pH 6–8). Slightly adjusting pH to >8.5 (favoring the phenolate anion) or <4.0 (favoring the protonated cation) can significantly enhance stability, though this must be balanced with assay compatibility.

Section B: Chemical Stability & Tautomerism

Q: My NMR spectrum in DMSO-d6 shows broadened/split peaks. Is my compound degrading? A: Likely not. You are observing tautomeric exchange , not degradation.

  • The Science: In solution, 6-Bromo-8-nitroquinolin-4(1H)-one exists in a dynamic equilibrium between the oxo form (A) and the hydroxy form (B). The 8-nitro group influences the acidity of the N-H proton, slowing down the exchange rate on the NMR timescale, leading to peak broadening.

  • Verification Experiment: Run the NMR at an elevated temperature (e.g., 50°C or 323 K). If the peaks sharpen, it is tautomerism. If they remain complex, it is degradation.

Q: The solution turned from pale yellow to dark brown overnight. What happened? A: This indicates photochemical degradation or oxidative stress .

  • Mechanism: Nitro-aromatics are notorious for radical formation under UV/Vis light. The 8-nitro group can undergo partial reduction to a nitroso or hydroxylamine species, which then couples to form azo-dimers (deeply colored).

  • Prevention:

    • Always store DMSO stocks in amber vials wrapped in aluminum foil.

    • Work under filtered light (yellow light) if the compound is in solution for >4 hours.

Visualizing the Stability Landscape

Diagram 1: Tautomeric Equilibrium & Degradation Pathways

This diagram illustrates the core equilibrium and the specific degradation route triggered by light and high pH.

G Keto 4(1H)-one Form (Major Tautomer in DMSO) Enol 4-Hydroxy Form (Minor Tautomer) Keto->Enol  Proton Transfer   Degradant Azo-Dimer / Photoproduct (Dark Brown) Keto->Degradant  UV Light (hv)    Nitro Reduction   Anion De-protonated Anion (High pH Species) Enol->Anion  pH > 8.5   Anion->Degradant  Oxidation  

Caption: The dynamic equilibrium between the keto and enol forms is solvent-dependent. Exposure to UV light or extreme pH can drive irreversible degradation into colored azo-species.

Troubleshooting FAQ (Scenario-Based)

SymptomProbable CauseCorrective Action
Precipitation in Cell Media High protein binding or low solubility at pH 7.4.Limit final DMSO concentration to <0.5%. Add 0.1% Tween-80 or Cyclodextrin to the media before adding the compound.
Loss of Potency in Assay Adsorption to plasticware (polystyrene).Use "Low-Binding" polypropylene plates or glass-coated microplates. The hydrophobic bromo/nitro groups promote sticking.
Extra Peaks in LC-MS Hydrolysis of DMSO adducts or impurities.Check the "M+1" peak. If you see M+16 or M+32, it may be oxidation. If M+1 is clean but retention time shifts, check column pH stability.
Inconsistent IC50 Data Freeze-Thaw cycles of DMSO stock.Aliquot stocks into single-use vials. Repeated freeze-thaw cycles introduce water (hygroscopic DMSO), causing micro-precipitation.
Diagram 2: Solubility Troubleshooting Workflow

Follow this logic gate to resolve precipitation issues in biological assays.

Solubility Start Issue: Precipitation in Buffer CheckConc Is Final Conc > 100 µM? Start->CheckConc Dilute Reduce Conc. Limit of Solubility reached. CheckConc->Dilute Yes CheckSolvent Is DMSO > 1%? CheckConc->CheckSolvent No ReduceDMSO Keep DMSO < 0.5% Use Intermediate Dilution CheckSolvent->ReduceDMSO Yes CheckAdditives Are surfactants present? CheckSolvent->CheckAdditives No AddTween Add 0.05% Tween-20 or BSA carrier CheckAdditives->AddTween No CheckpH Is pH near pI (neutral)? CheckAdditives->CheckpH Yes ShiftpH Adjust pH +/- 1 unit (if assay allows) CheckpH->ShiftpH Yes

Caption: Step-by-step decision tree for resolving solubility issues in aqueous media.

Storage & Handling Specifications

To maintain compound integrity (>98% purity) over 12 months:

  • Physical State: Store as a solid powder whenever possible.

  • Temperature: -20°C is standard. -80°C is unnecessary unless stored in solution.

  • Atmosphere: Flush vials with Argon or Nitrogen after every use. The nitro group can facilitate slow oxidation of the ring system in the presence of moisture and oxygen.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastic microtubes for long-term storage of DMSO stocks due to leaching.

References

  • PubChem Compound Summary. 6-Bromo-4-hydroxyquinolin-2(1H)-one (Tautomer Analog). National Center for Biotechnology Information. Link

  • ChemicalBook. 6-Bromo-3-nitro-4-quinolinol Properties and Stability Data.Link

  • ResearchGate. Tautomerism of 4-Hydroxy-4(1H) quinolone derivatives.Link

  • BenchChem. Technical Guide to Quinolin-4(1H)-one Scaffolds.Link

  • National Institutes of Health (PMC). Stability of Quinolones in Solution and Biological Matrices.Link

Technical Support Center: Mastering the Purification of Bromo-Nitro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to refining purification protocols for bromo-nitro compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying this important class of molecules. Bromo-nitro aromatics are pivotal intermediates in organic synthesis, yet their purification is often hampered by issues of stability, isomer separation, and the presence of persistent impurities.

This resource moves beyond simple step-by-step instructions. It delves into the underlying chemical principles to empower you with the expertise to troubleshoot and optimize your purification workflows effectively. Here, you will find a curated collection of field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed experimental protocols.

Section 1: Foundational Knowledge & Initial Assessment

Before embarking on purification, a thorough understanding of your crude material is paramount. The nature of impurities will dictate the most effective purification strategy.

Frequently Asked Questions (FAQs): Initial Analysis

Q1: What are the most common impurities I should expect in my crude bromo-nitro aromatic compound?

A1: Impurities in bromo-nitro compounds typically arise from the synthesis process itself. Common culprits include:

  • Isomeric Byproducts: The bromination of nitroaromatics or nitration of bromoaromatics can lead to the formation of ortho-, meta-, and para-isomers.[1][2] The directing effects of the nitro and bromo groups determine the product distribution. For example, the nitration of bromobenzene yields both 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene.[2]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials such as nitrobenzene or bromobenzene in your crude product.

  • Over-brominated or Over-nitrated Species: Under harsh reaction conditions, di- or even tri-substituted products can form.[3]

  • Degradation Products: Bromo-nitro compounds can be susceptible to degradation, especially if exposed to high temperatures, strong bases, or light, potentially leading to the elimination of HBr to form nitro-alkenes or other colored impurities.[4]

  • Residual Catalysts and Reagents: Traces of acids (like sulfuric acid from nitration) or brominating agents (like N-bromosuccinimide) may persist.[5]

Q2: How can I quickly assess the purity of my crude product and identify the major impurities?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for the initial assessment of your crude product. It is a rapid and inexpensive method to visualize the number of components in your mixture.[6]

  • Procedure: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using a solvent system of appropriate polarity (a good starting point is a mixture of hexane and ethyl acetate).

  • Visualization: Bromo-nitro compounds are often UV-active, so they can be visualized under a UV lamp.[3] Additionally, specific chemical stains can be used. A common method involves the reduction of the nitro group to an amine with a reagent like stannous chloride, followed by diazotization and coupling to form a colored azo dye.[7]

  • Interpretation: The number of spots corresponds to the number of components in your mixture. The relative intensity of the spots can give a rough indication of the proportion of each component. By co-spotting with authentic samples of starting materials and expected byproducts, you can tentatively identify the impurities.

Section 2: Recrystallization - The Workhorse of Purification

Recrystallization is a powerful technique for purifying solid bromo-nitro compounds, provided a suitable solvent is identified.[8] The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures.[9][10]

Troubleshooting Guide: Recrystallization

Q1: My bromo-nitro compound is not crystallizing from the solution upon cooling. What should I do?

A1: This phenomenon, known as supersaturation, can be overcome by inducing crystallization.[10]

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]

  • Seeding: If you have a small amount of the pure compound, add a "seed" crystal to the cooled solution. This provides a template for further crystallization.

  • Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9]

  • Lowering the Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath.

Q2: My compound "oils out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too rapidly.

  • Solvent Choice: Select a solvent with a boiling point lower than the melting point of your compound.[11]

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. A Dewar flask filled with warm water can be used to achieve very slow cooling.

  • Use a Solvent Mixture: Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent in which the compound is less soluble until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the oil and allow the solution to cool slowly.[12]

Q3: The recovered crystals are still colored, even after recrystallization. How can I remove colored impurities?

A3: Colored impurities can often be removed by treating the hot solution with activated charcoal.

  • Procedure: After dissolving your compound in the hot solvent, allow the solution to cool slightly to prevent boiling over. Add a small amount of activated charcoal (about 1-2% of the solute's weight) and then reheat the solution to boiling for a few minutes.[13] The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: The charcoal is then removed by hot gravity filtration. It is crucial to keep the solution hot during this step to prevent premature crystallization of your product in the funnel.[13]

Protocol: Recrystallization of 1-Bromo-4-nitrobenzene

This protocol provides a general guideline for the recrystallization of a common bromo-nitro compound.

  • Solvent Selection: Through preliminary solubility tests, 95% ethanol is found to be a suitable solvent for the recrystallization of 1-bromo-4-nitrobenzene.[2]

  • Dissolution: Place the crude 1-bromo-4-nitrobenzene in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture to boiling while stirring or swirling. Continue adding hot ethanol in small portions until the solid just dissolves.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals of 1-bromo-4-nitrobenzene should form. Once crystallization appears complete, cool the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.[2]

  • Drying: Press the crystals dry on the filter paper and then transfer them to a watch glass to air dry completely. Determine the melting point and yield of the purified product. The melting point of pure 1-bromo-4-nitrobenzene is 127 °C.[2]

Section 3: Column Chromatography - For Challenging Separations

When recrystallization is ineffective, particularly for separating isomers or removing impurities with similar solubilities, column chromatography is the method of choice.

Troubleshooting Guide: Column Chromatography

Q1: My bromo-nitro compound seems to be decomposing on the silica gel column. What can I do?

A1: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[14]

  • Deactivate the Silica Gel: Silica gel can be deactivated by adding a small percentage of a polar solvent, such as triethylamine or water, to the slurry before packing the column. For acidic compounds, adding a small amount of acetic acid to the eluent can be beneficial.[15]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or Florisil.[14] For very sensitive compounds, reversed-phase chromatography on a C18-functionalized silica gel might be a viable option.

  • 2D-TLC Test: To confirm if your compound is unstable on silica, you can perform a 2D-TLC. Spot the compound in one corner of a TLC plate and run it. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it decomposes, new spots will appear off the diagonal.[14]

Q2: I am unable to get good separation between my desired product and an impurity, even though they have different Rf values on TLC.

A2: Several factors can lead to poor separation on a column.

  • Improper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks.

  • Overloading the Column: Using too much crude material for the amount of stationary phase will result in broad, overlapping bands. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

  • Eluent Polarity: The polarity of the eluent might be too high, causing all components to elute too quickly. Try a less polar solvent system. Conversely, if the compounds are not moving, increase the eluent polarity.

  • Sample Application: The initial band of the sample applied to the column should be as narrow as possible. Dissolve the crude product in a minimal amount of the eluent or a volatile solvent, apply it to the top of the column, and then carefully add the eluent.

Workflow Diagram: Column Chromatography Purification

ColumnChromatography cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis & Solvent System Selection Pack 2. Pack Column with Silica Gel Slurry TLC->Pack Optimized Eluent Load 3. Load Crude Sample Pack->Load Evenly Packed Column Elute 4. Elute with Chosen Solvent System Load->Elute Careful Eluent Addition Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Systematic Sampling Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Yield 9. Determine Yield & Purity Evaporate->Yield

Caption: A typical workflow for the purification of bromo-nitro compounds using column chromatography.

Section 4: Safety First - Handling Bromo-Nitro Compounds

Q: What are the key safety precautions I should take when working with bromo-nitro compounds?

A: Bromo-nitro compounds should be handled with care due to their potential toxicity and reactivity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling dust or vapors.[16][18]

  • Handling: Avoid contact with skin and eyes.[19][20] In case of accidental contact, wash the affected area immediately with plenty of water.

  • Storage: Store bromo-nitro compounds in a cool, dry, and well-ventilated area away from incompatible materials.[16]

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.[16]

Nitroaromatic compounds are known to be toxic and mutagenic, and some are suspected carcinogens.[5] The presence of a bromine atom can further modify the toxicological profile. Therefore, it is crucial to handle these compounds with the appropriate level of caution.

Section 5: Data Reference Tables

Table 1: Common Solvents for Recrystallization of Bromo-Nitro Compounds
SolventPolarityBoiling Point (°C)Notes
EthanolPolar78Often a good starting point for moderately polar compounds.[2][21]
MethanolPolar65Similar to ethanol, but more polar.
IsopropanolPolar82Less polar than ethanol.
Ethyl AcetateMedium Polarity77Good for a range of polarities.[21]
AcetoneMedium Polarity56A versatile solvent, but its low boiling point can be a disadvantage.[21]
DichloromethaneLow Polarity40Useful for less polar compounds, but its volatility requires care.
TolueneNon-polar111Can be effective for less polar compounds, but its high boiling point may cause oiling out.
Hexane/HeptaneNon-polar69 / 98Often used as the "poor" solvent in a mixed solvent system.
WaterVery Polar100Generally not a good solvent for bromo-nitro aromatics unless they possess other highly polar functional groups.[22]

References

  • CN103804197A - Preparation method of 1-bromo-3-nitrobenzene.
  • EP0913381B1 - Method for purifying a bromine compound.
  • US4954648A - Method for the bromination of aromatic compound.
  • Purification: Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]

  • Recrystallization . [Link]

  • Experiment : Synthesis of 1-Bromo-4-nitrobenzene . Science Learning Center. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • Recrystallization . [Link]

  • Rapid separation of nitroaromatic compounds by solvating gas chromatography . PubMed. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation . PMC - NIH. [Link]

  • Benzene, 1-bromo-3-nitro- . Organic Syntheses Procedure. [Link]

  • Nitration Of Bromobenzene & TLC . YouTube. [Link]

  • Aromatic Nitro Compounds . MST.edu. [Link]

  • recrystallization & purification of N-bromosuccinimide . YouTube. [Link]

  • Recrystallization . [Link]

  • Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • Crystallization Solvents.pdf . [Link]

  • Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol . Carl ROTH. [Link]

  • 1-Bromo-4-nitrobenzene - Novachem . [Link]

  • 2.3: Thin Layer Chromatography (TLC) . Chemistry LibreTexts. [Link]

  • What compounds are unstable in a silica gel column (chromatography) . Reddit. [Link]

Sources

Technical Support Center: Precision Control in Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Enhancing Regioselectivity in Quinolinone Scaffolds Assigned Specialist: Senior Application Scientist, Synthesis Division Priority: High (Drug Discovery Core)

Introduction: The Regioselectivity Paradox

Welcome to the Quinolinone Synthesis Support Center. We understand that the quinolinone scaffold (2-quinolinone and 4-quinolinone) is a privileged structure in medicinal chemistry, serving as the backbone for blockbuster drugs like Aripiprazole and Saquinavir.

However, users frequently encounter a "Regioselectivity Paradox": the very electronic richness that makes these scaffolds bioactive also makes them prone to isomeric mixtures during synthesis. Whether you are battling the lactam-lactim equilibrium during alkylation or struggling with C-H activation site control, this guide provides the root cause analysis and resolution protocols you need.

Module 1: The N-Oxide Switch (C-H Activation)

User Issue: "I am attempting C-H functionalization of quinolines using Palladium catalysis. I need to hit the C8 position, but I keep getting C2 functionalization."

Root Cause Analysis

In standard quinoline C-H activation, the pyridine nitrogen often acts as a directing group (DG), favoring C8 activation due to geometric proximity. However, when using Quinoline N-oxides , the selectivity becomes catalyst-dependent.

The mechanism bifurcates based on the coordination mode of the Palladium species:

  • 
    -Coordination (C2 Selective):  Electron-rich Pd sources favor coordination to the 
    
    
    
    -system of the N-oxide, activating the acidic C2 proton.
  • 
    -Coordination (C8 Selective):  Electron-deficient Pd sources coordinate to the Oxygen atom of the N-oxide, directing the metal to the C8 position via a 5-membered metallacycle.
    
Resolution Protocol: The Anion Switch

To invert selectivity from C2 to C8, you must switch the anionic ligand on the Palladium catalyst.

ParameterTarget: C2-Functionalization Target: C8-Functionalization
Catalyst System Pd(OAc)₂ / AcOHPdCl₂ / DCE
Key Intermediate

-complex (activates C2)

-complex (activates C8)
Solvent Polarity High (Acetic Acid)Medium (Dichloroethane)
Mechanism Concerted Metallation-Deprotonation (CMD) at C2Chelation-Assisted C-H Activation at C8
Visualization: The N-Oxide Decision Tree

NOxideSelectivity Start Starting Material: Quinoline N-Oxide Goal Select Target Position Start->Goal C2_Path Target: C2 Position Goal->C2_Path C8_Path Target: C8 Position Goal->C8_Path Cond_C2 Use Pd(OAc)2 Solvent: AcOH C2_Path->Cond_C2 Promotes Cond_C8 Use PdCl2 Solvent: DCE C8_Path->Cond_C8 Promotes Mech_C2 Mechanism: Pi-Complex Formation Cond_C2->Mech_C2 Mech_C8 Mechanism: Sigma-Chelation (5-mem ring) Cond_C8->Mech_C8

Figure 1: Decision tree for controlling site-selectivity in Quinoline N-oxide C-H activation.

Module 2: Tautomeric Triage (N- vs. O-Alkylation)

User Issue: "I am trying to N-alkylate my 2-quinolinone, but I see significant O-alkylated byproducts (quinolyl ethers) in my LCMS."

Root Cause Analysis

2-Quinolinones exist in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). The anion formed upon deprotonation is an ambident nucleophile , meaning the negative charge is delocalized between the Nitrogen and the Oxygen.

  • Nitrogen: The "Soft" center.

  • Oxygen: The "Hard" center.

According to Pearson's HSAB (Hard-Soft Acid-Base) theory, the reaction outcome is dictated by the counter-cation and the solvent.

Resolution Protocol: Controlling the Ambident Nucleophile
Scenario A: You want N-Alkylation (Lactam)
  • Principle: Maximize charge density on Nitrogen and use a "dissociated" ion pair.

  • Base: Alkali carbonates (

    
    , 
    
    
    
    ).
  • Solvent: Polar Aprotic (DMF, DMSO). These solvents solvate the cation (

    
    ), leaving the anion "naked" and free to react at the softer Nitrogen center.
    
  • Electrophile: Soft electrophiles (Alkyl iodides/bromides).

Scenario B: You want O-Alkylation (Lactim Ether)
  • Principle: Block the Nitrogen site via coordination.

  • Reagent: Silver Carbonate (

    
    ) or Silver Oxide (
    
    
    
    ).
  • Mechanism: The Silver cation (

    
    ) is a soft Lewis acid. It coordinates strongly to the soft Nitrogen lone pair, effectively "masking" it. This forces the electrophile to attack the Oxygen.
    
  • Solvent: Non-polar (Benzene, Toluene) or DCM.

Desired ProductReagent SystemMechanism
N-Alkyl (Lactam)

/ DMF
Naked anion attacks via Soft center (N)
O-Alkyl (Ether)

/ Toluene

blocks N; attack occurs at Hard center (O)

Module 3: The Cyclization Fork (Conrad-Limpach vs. Knorr)

User Issue: "I am condensing aniline with ethyl acetoacetate. Sometimes I get the 2-quinolinone, sometimes the 4-quinolinone. How do I control this?"

Root Cause Analysis

Both syntheses start with the same reagents (Aniline +


-ketoester), but the reaction diverges based on the intermediate  formed and the temperature/catalyst  applied. This is a classic case of Kinetic vs. Thermodynamic control, but with a twist: the intermediate determines the path.
  • Knorr Synthesis (2-Quinolinone): Proceeds via the Anilide intermediate. Requires acid catalysis to form the C-C bond.

  • Conrad-Limpach (4-Quinolinone): Proceeds via the Anil (Schiff base) intermediate. Requires high thermal energy to close the ring.

Resolution Protocol: Step-by-Step
Protocol A: Synthesis of 4-Quinolinone (Conrad-Limpach)
  • Step 1 (Condensation): Mix aniline and

    
    -ketoester with a catalytic amount of acid (HCl) at moderate temperature (~80°C) to form the Anil  (Schiff base). Water removal is critical here (Dean-Stark).
    
  • Step 2 (Cyclization): Flash heating. The Anil must be added to a solvent (e.g., Diphenyl ether) pre-heated to 250°C .

  • Why? The cyclization of the Anil is the thermodynamic pathway but has a high activation energy barrier. Slow heating allows the Anil to hydrolyze or rearrange. High heat forces the ring closure.

Protocol B: Synthesis of 2-Quinolinone (Knorr)
  • Step 1 (Condensation): Heat aniline and

    
    -ketoester without acid initially, or use high temperatures (140°C) to form the Anilide  (Amide bond formation).
    
  • Step 2 (Cyclization): Treat the isolated Anilide with concentrated Sulfuric Acid (

    
    ) or PPA (Polyphosphoric acid) at 100°C.
    
  • Why? The acid activates the carbonyl of the ketone side chain for electrophilic aromatic substitution onto the benzene ring.

Visualization: Pathway Divergence

CyclizationPath cluster_0 Intermediate Selection Reagents Aniline + Beta-Ketoester Anil Anil (Schiff Base) (C=N Bond) Reagents->Anil Cat. Acid Water Removal Anilide Anilide (Amide) (C-N Bond) Reagents->Anilide 140°C No Acid Prod_4Q 4-Quinolinone Anil->Prod_4Q Thermal Shock (250°C, Diphenyl Ether) Prod_2Q 2-Quinolinone Anilide->Prod_2Q Conc. H2SO4 (Friedel-Crafts type)

Figure 2: Divergent synthesis pathways for 2- vs 4-quinolinones based on intermediate control.

References

  • Regioselective C-H Functionalization Mechanism

    • Hwang, H., Kim, J., & Chang, S. (2013). Highly Regioselective C–H Functionalization of Quinoline N-Oxides: Insights into the Electronic and Steric Control. Journal of the American Chemical Society.
  • Pd(II)

    • Wu, X., Zhao, Y., & Ge, H. (2014). Direct Aerobic Carbonylation of C(sp2)–H Bonds in the Quinoline N-Oxide Scaffold. Chemistry – A European Journal.[1]

  • N- vs O-Alkylation (Silver Salt Effect)

    • Kornblum, N., Smiley, R. A., Blackwood, R. K., & Iffland, D. C. (1955). The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides. Journal of the American Chemical Society.
  • Conrad-Limpach vs Knorr Kinetics

    • Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews.

Sources

Temperature control in the synthesis of 6-Bromo-8-nitroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Bromo-8-nitroquinolin-4(1H)-one

Welcome to the technical support resource for the synthesis of 6-Bromo-8-nitroquinolin-4(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address the most critical parameter in this synthesis: temperature control . We will dissect common challenges, provide troubleshooting solutions, and explain the underlying chemical principles to ensure your success.

The synthesis of substituted quinolin-4(1H)-ones, particularly via the Gould-Jacobs pathway, is highly dependent on thermal energy to drive the key intramolecular cyclization step.[1][2] However, the narrow window between the activation energy required for cyclization and the onset of thermal degradation makes precise temperature management paramount.[3][4] This guide provides field-proven insights to navigate this challenge.

Core Synthesis Workflow: Gould-Jacobs Reaction

The synthesis of the 6-Bromo-8-nitroquinolin-4(1H)-one core typically proceeds in two primary stages: initial condensation followed by a high-temperature thermal cyclization. Each stage has unique temperature considerations.

SynthesisWorkflow cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization (Critical Step) cluster_2 Key Temperature Control Points A 4-Bromo-2-nitroaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Intermediate: Diethyl 2-(((4-bromo-2-nitrophenyl)amino)methylene)malonate A->B Reflux (e.g., in Ethanol) ~78°C C Intermediate in High-Boiling Solvent (e.g., Diphenyl Ether) B->C Solvent Exchange & Isolation D Product: 6-Bromo-8-nitroquinolin-4(1H)-one C->D Precise High Temp. 240-250°C T1 Steady Reflux: Prevents side reactions T2 High Temp Precision: Ensures cyclization, prevents degradation

Caption: Workflow for the Gould-Jacobs synthesis of the target quinolinone.

Frequently Asked Questions (FAQs)

Q1: My thermal cyclization reaction is turning into a dark, intractable tar. What is causing this and how can I prevent it?

A: This is the most common failure mode and is almost always caused by overheating , leading to thermal decomposition of your starting material, intermediate, or product. The quinolinone scaffold, while stable, can degrade under excessive thermal stress, especially in the presence of nitro groups which are thermally sensitive.[3][4]

Causality & Solution:

  • Mechanism of Degradation: At temperatures significantly above the optimal range (e.g., >260°C), molecules gain enough energy to break bonds indiscriminately, leading to complex polymerization and charring.

  • Solvent Choice is Crucial: The use of a high-boiling, thermally stable solvent like diphenyl ether (b.p. 259°C) or Dowtherm A is standard practice.[5][6] These solvents act as a heat transfer medium, allowing the reaction mixture to reach the required high temperatures uniformly.

  • Prevention Strategy:

    • Accurate Temperature Monitoring: Do not rely on the heating mantle's dial. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.

    • Controlled Heating: Add the intermediate portion-wise to the pre-heated diphenyl ether.[6] This maintains the temperature and prevents large, exothermic spikes.

    • Strict Temperature Ceiling: Maintain the reaction temperature within a narrow, optimized range (typically 240-250°C). Do not exceed this range.

Q2: My reaction yield is very low, and I recover a significant amount of the uncyclized intermediate. How can I drive the reaction to completion?

A: This indicates that the activation energy for the intramolecular cyclization is not being sufficiently overcome . The Gould-Jacobs cyclization is a 6-electron electrocyclic reaction that requires substantial thermal energy.[1] Insufficient temperature or reaction time will result in incomplete conversion.

Causality & Solution:

  • Temperature-Time Interdependence: Reaction kinetics are highly sensitive to temperature.[7] A small drop in temperature (e.g., 10-15°C) can dramatically slow the rate of cyclization, requiring a much longer reaction time to achieve the same conversion. Conversely, a higher temperature can shorten the required time but risks degradation.[8]

  • Optimization Strategy:

    • Verify Temperature: Ensure your reaction is truly reaching the target temperature of 240-250°C.

    • Increase Reaction Time: If you are certain about the temperature but still see incomplete reaction, incrementally increase the heating time from the typical 15-30 minutes to 45-60 minutes and monitor progress via TLC.

    • Efficient Stirring: Ensure vigorous stirring to promote uniform heat distribution throughout the reaction mixture.

ParameterRecommended RangeRationale
Cyclization Temperature 240 - 250 °COptimal balance between providing sufficient activation energy for cyclization and preventing thermal degradation.[5]
Reaction Time 15 - 45 minutesTime-dependent; must be optimized with temperature. Shorter times for higher temps, longer for lower temps.
Heating Method Pre-heated solventAllows for better control over the reaction temperature and minimizes exposure of the substrate to intermediate temperatures.

Q3: During the initial condensation of 4-bromo-2-nitroaniline and DEEM, my TLC shows multiple product spots and the reaction seems messy. Can temperature control help?

A: Yes. While the condensation step is more forgiving than the cyclization, improper temperature control can still lead to side reactions. This step is typically run at reflux in a solvent like ethanol.

Causality & Solution:

  • Side Reactions: If the temperature fluctuates or "bumps" violently, localized hot spots can form, potentially leading to the formation of undesired byproducts. A steady, controlled reflux is key.

  • Prevention Strategy:

    • Use a Reflux Condenser: This is standard but essential for maintaining a constant temperature at the boiling point of the solvent.

    • Smooth Boiling: Add boiling chips or use a magnetic stirrer to ensure smooth, even boiling. This prevents superheating and bumping.

    • Solvent Purity: Ensure you are using a pure solvent with a well-defined boiling point to maintain a consistent reaction temperature.

Troubleshooting Guide: Temperature-Related Issues

SymptomProbable Cause (Temperature-Related)Recommended Solution
Black, solid mass forms in the flask Severe overheating during cyclization (>260°C), causing rapid decomposition.Immediately stop the reaction. Re-run with strict temperature control using a thermocouple. Add intermediate in portions to pre-heated solvent.
Low yield with recovered starting material Cyclization temperature is too low or reaction time is too short.Verify the reaction temperature is within the 240-250°C range. If correct, increase reaction time in 15-minute increments.
Reaction "stalls" (TLC shows no change) Insufficient thermal energy to overcome the activation barrier for cyclization.Confirm your thermometer is calibrated. Slowly and carefully increase the temperature in 5°C increments, not exceeding 255°C.
Product is dark and difficult to purify Minor thermal degradation due to prolonged heating or slight overheating.Reduce reaction time. After cyclization, cool the mixture promptly and dilute with a non-polar solvent (e.g., hexane) to precipitate the product and limit further exposure to heat.[6]

Detailed Protocol: Thermal Cyclization

This protocol assumes the successful synthesis and isolation of the intermediate, Diethyl 2-(((4-bromo-2-nitrophenyl)amino)methylene)malonate.

  • Apparatus Setup: In a fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a thermocouple connected to a temperature controller, and a nitrogen inlet.

  • Solvent Pre-heating: Charge the flask with diphenyl ether (approx. 10 mL per 1 g of intermediate). Begin stirring and heat the solvent to 245°C . The use of a heating mantle with a sand bath is recommended for uniform heating.

  • Substrate Addition (Critical Step): Once the solvent temperature is stable at 245°C, add the intermediate in small portions over 5-10 minutes. This prevents the temperature from dropping significantly and allows for controlled reaction initiation.

    • Rationale: Adding the entire batch at once can cause the temperature to plummet, requiring a slow ramp-up that exposes the material to a wide range of non-optimal temperatures. Portion-wise addition maintains the system at the peak of the activation energy curve.

  • Reaction Monitoring: Maintain the reaction temperature at 245 ± 5°C for 20-30 minutes after the final addition. The mixture will typically darken. Monitor the reaction's completion by taking small aliquots (if feasible and safe) and analyzing by TLC.

  • Work-up: Once complete, remove the heating source and allow the mixture to cool to approximately 80-100°C. Carefully and slowly add hexane or toluene to the warm mixture to precipitate the crude product.

    • Rationale: Precipitating the product while the solvent is still warm prevents the high-viscosity diphenyl ether from solidifying with the product, making filtration easier.

  • Isolation: Cool the resulting slurry to room temperature, then in an ice bath. Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove residual diphenyl ether, and dry under vacuum.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • ResearchGate. (2025). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved February 2, 2026, from [Link]

  • Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - one. [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • ResearchGate. (2011). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved February 2, 2026, from [Link]

  • PubMed Central (PMC). (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. [Link]

  • MDPI. (n.d.). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved February 2, 2026, from [Link]

  • ScienceDirect. (n.d.). Evaluation of thermal stability of quinones by thermal analysis techniques. Retrieved February 2, 2026, from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved February 2, 2026, from [Link]

  • NIH. (2025). Elucidation of the thermo-kinetics of the thermal decomposition of cameroonian kaolin: mechanism, thermodynamic study and identification of its by-products. [Link]

  • Cambridge University Press. (n.d.). Gould-Jacobs Reaction. Retrieved February 2, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 2, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved February 2, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Retrieved February 2, 2026, from [Link]

  • RSC Publishing. (n.d.). Elucidation of the thermo-kinetics of the thermal decomposition of cameroonian kaolin: mechanism, thermodynamic study and identification of its by-products. Retrieved February 2, 2026, from [Link]

Sources

Validation & Comparative

Validating the In Vitro Activity of 6-Bromo-8-nitroquinolin-4(1H)-one: A Comparative Hit-to-Lead Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

6-Bromo-8-nitroquinolin-4(1H)-one represents a critical "privileged scaffold" in the hit-to-lead optimization of antimicrobial agents. While traditional fluoroquinolones (e.g., Ciprofloxacin) rely on the 6-fluoro-7-piperazinyl substitution pattern, the 6-bromo-8-nitro motif offers distinct electronic and steric properties. The 8-nitro group, in particular, introduces strong electron-withdrawing capabilities that influence the pKa of the 3-carboxyl group (if present in derivatives) or the binding affinity to the DNA-gyrase complex, potentially overcoming resistance mechanisms associated with standard efflux pumps.

This guide outlines the rigorous in vitro validation protocol required to elevate this compound from a chemical hit to a validated lead, comparing its performance objectively against industry standards.

Comparative Analysis: Compound vs. Standards

To validate the activity of 6-Bromo-8-nitroquinolin-4(1H)-one, it must be benchmarked against established agents. Activity is not absolute; it is relative to the "Gold Standard" (Ciprofloxacin) and the "Structural Ancestor" (Nalidixic Acid).

Performance Matrix
Feature6-Bromo-8-nitroquinolin-4(1H)-one Ciprofloxacin (Standard) Nalidixic Acid (Control)
Primary Target DNA Gyrase / Topo IVDNA Gyrase (Subunit A)DNA Gyrase
Spectrum Broad-spectrum potential (Gram +/-)Broad (Gram-negative bias)Narrow (Gram-negative)
Lipophilicity (LogP) High (due to Bromo/Nitro)ModerateLow
Solubility Low (Requires DMSO/DMF)High (Aqueous soluble)Moderate
Resistance Profile Potential against gyrA mutantsSusceptible to gyrA mutationsHigh Resistance
Toxicity Risk Nitro-group associated cytotoxicityLow/ModerateLow

Key Insight: The validation goal is not to beat Ciprofloxacin's potency immediately, but to demonstrate superior activity against resistant strains (e.g., MRSA or VRE) or lower mutation frequency , justifying the nitro-insertion.

Experimental Validation Protocols

The following protocols are designed to be self-validating systems. If the controls fail, the data is invalid.

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07 (Broth Microdilution) Objective: Determine the lowest concentration inhibiting visible growth.

1. Compound Preparation (Critical Step)

The 8-nitro and 6-bromo substituents significantly reduce aqueous solubility compared to Ciprofloxacin.

  • Stock Solution: Dissolve 6-Bromo-8-nitroquinolin-4(1H)-one in 100% DMSO to a concentration of 10 mg/mL.

  • Validation Check: Ensure no precipitation occurs upon dilution into media. Final DMSO concentration in the well must be < 1% to avoid solvent toxicity.

2. Media Formulation
  • Base: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Cation Adjustment:

    
     (20-25 mg/L) and 
    
    
    
    (10-12.5 mg/L).
    • Why? Quinolones chelate divalent cations. Insufficient

      
       leads to artificially low MICs (false positives); excess 
      
      
      
      antagonizes activity.
3. The Assay Workflow
  • Inoculum:

    
     CFU/mL (verify via colony count).
    
  • Incubation: 16-20 hours at 35°C ± 2°C.

  • Endpoints: Visual turbidity or Resazurin dye reduction (Blue

    
     Pink = Growth).
    
Protocol B: Mammalian Cytotoxicity (CC50)

Objective: Establish the Selectivity Index (


).
Rationale:  Nitro-containing compounds carry a risk of genotoxicity or mitochondrial toxicity in mammalian cells.
  • Cell Line: HepG2 (Liver) or HEK293 (Kidney).

  • Assay: MTT or CellTiter-Glo.

  • Acceptance Criteria: Valid hits should have an

    
    . If 
    
    
    
    , the compound is likely a general toxin, not a specific antibiotic.

Visualizing the Validation Logic

Diagram 1: The Hit-to-Lead Decision Tree

This workflow ensures that only compounds with true pharmacological potential progress.

ValidationWorkflow Start Compound Synthesis (6-Bromo-8-nitro...) Solubility Solubility Check (DMSO Tolerance) Start->Solubility MIC_Screen MIC Determination (CLSI M07) Solubility->MIC_Screen Soluble < 1% DMSO Tox_Screen Cytotoxicity (CC50) (HepG2/MTT) MIC_Screen->Tox_Screen MIC < 10 µg/mL Discard Discard / Redesign MIC_Screen->Discard MIC > 64 µg/mL Selectivity Calculate Selectivity Index (SI = CC50 / MIC) Tox_Screen->Selectivity Decision Decision Gate Selectivity->Decision Decision->Discard SI < 10 Lead Validated Lead (Proceed to PK) Decision->Lead SI > 10

Caption: A rigorous decision tree for filtering nitro-quinolone hits. Only compounds with high potency and low toxicity (SI > 10) pass.

Diagram 2: Mechanism of Action Verification

To confirm the compound acts as a quinolone (and not a membrane disruptor), one must validate the target engagement.

MoA Compound 6-Bromo-8-nitro Scaffold Target DNA Gyrase / DNA Complex Compound->Target Intercalation Binding Ternary Complex Formation Target->Binding Stabilization Effect Double-Strand DNA Breaks Binding->Effect Replication Fork Arrest Result Bacterial Cell Death Effect->Result

Caption: The theoretical mechanism: The 6-bromo-8-nitro scaffold stabilizes the cleaved DNA-enzyme complex, leading to lethality.

Expected Results & Data Interpretation

When validating 6-Bromo-8-nitroquinolin-4(1H)-one, compare your experimental data against these reference ranges. Deviations suggest assay error or compound degradation.

StrainExpected MIC (µg/mL)Interpretation
S. aureus ATCC 29213 0.5 - 4.0High activity expected due to Gram+ preference of nitro-quinolones.
E. coli ATCC 25922 2.0 - 16.0Moderate activity; Gram-negative outer membrane may limit entry.
P. aeruginosa ATCC 27853 > 32.0Likely intrinsic resistance (efflux pumps).
Cytotoxicity (HepG2)

µM
Monitor closely; nitro groups can cause oxidative stress.

Troubleshooting:

  • High MICs across the board? Check if the compound precipitated in the media.

  • Variable MICs? Check cation levels (

    
    ) in the broth.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.[2] [3]

  • Osarodion, O. P. (2023).[4][5] "Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one." Scholar Publishing.

  • Mohamed, M. S., et al. (2010).[6] "Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities." European Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 6-Bromo-4-hydroxyquinoline (Scaffold Analog).

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A Comparative Guide to the Cytotoxicity of 6-Bromo-8-nitroquinolin-4(1H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the cytotoxic potential of 6-Bromo-8-nitroquinolin-4(1H)-one, a member of the quinolinone family of compounds known for their diverse biological activities.[1][2] For drug development professionals and researchers in oncology, understanding the structure-activity relationships and comparative efficacy of this compound and its structural analogs is paramount. This document outlines the rationale for investigating these compounds, presents detailed protocols for assessing their cytotoxic effects, and provides a framework for interpreting the resulting data.

The quinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer properties.[3] These properties often arise from the ability of quinoline derivatives to inhibit various kinases involved in cancer cell signaling pathways, such as PI3K-PKB, epidermal growth factor receptor (EGFR), and mitogen-activated protein kinase.[1] The introduction of a bromine atom and a nitro group to the quinolinone core, as in 6-Bromo-8-nitroquinolin-4(1H)-one, is anticipated to modulate its electronic and steric properties, potentially enhancing its cytotoxic activity and selectivity against cancer cells. The strong cytotoxic effects of quinones are often attributed to their ability to undergo redox cycling, leading to the formation of reactive oxygen species (ROS), and to participate in arylation reactions that can disrupt cellular function.[4]

This guide will focus on a systematic comparison of the parent compound with a series of rationally designed analogs to elucidate the contributions of different functional groups to the overall cytotoxicity.

Comparative Cytotoxicity Analysis: Experimental Framework

The central hypothesis of this guide is that substitutions on the 6-Bromo-8-nitroquinolin-4(1H)-one scaffold will significantly impact its cytotoxic profile. To this end, we will compare the parent compound with a curated set of analogs, each featuring a specific structural modification. The selection of analogs is guided by established principles of medicinal chemistry to probe the effects of altering electronic properties, lipophilicity, and steric bulk.

Table 1: Structures of 6-Bromo-8-nitroquinolin-4(1H)-one and its Analogs for Comparative Analysis

Compound IDStructureRationale for Inclusion
BNQ-1 (Parent) 6-Bromo-8-nitroquinolin-4(1H)-one The core compound for establishing a baseline of cytotoxic activity.
BNQ-2 6-Chloro-8-nitroquinolin-4(1H)-one To evaluate the effect of a different halogen at position 6 on cytotoxicity.
BNQ-3 6-Bromo-8-aminoquinolin-4(1H)-one To assess the impact of replacing the electron-withdrawing nitro group with an electron-donating amino group.
BNQ-4 6-Bromo-8-nitro-2-methylquinolin-4(1H)-one To investigate the steric and electronic effects of a methyl group at the 2-position.
BNQ-5 8-nitroquinolin-4(1H)-one To determine the contribution of the bromo substituent at position 6 to the overall activity.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of the cytotoxicity data, standardized and validated assays are essential. The following protocols describe the MTT assay for cell viability and the Annexin V/Propidium Iodide assay for the detection of apoptosis.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of living cells.[8]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (BNQ-1 to BNQ-5) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Caption: Workflow of the MTT Cell Viability Assay.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a robust method to differentiate between viable, apoptotic, and necrotic cells.[9] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[12] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining Procedure cluster_detection Detection & Analysis A Seed & Treat Cells with Compounds B Incubate for 24h A->B C Harvest Cells (Adherent & Floating) B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC & PI E->F G Incubate for 15 min in Dark F->G H Analyze by Flow Cytometry G->H I Quantify Cell Populations (Viable, Apoptotic, Necrotic) H->I

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Illustrative Comparative Cytotoxicity Data

The following table presents hypothetical IC50 values for the parent compound and its analogs against a panel of human cancer cell lines. This data is for illustrative purposes to demonstrate how the results of the comparative analysis would be presented. A study on a related 6-bromo-substituted 8-nitroquinolin-2(1H)-one showed potent activity against T. cruzi and T. brucei, with an EC50 of 500 nM and 12 nM respectively, and was evaluated for cytotoxicity against the human HepG2 cell line, providing a basis for the potential potency of this class of compounds.[13]

Table 2: Illustrative IC50 Values (µM) of BNQ Compounds against Various Cancer Cell Lines

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HepG2 (Liver)Selectivity Index (SI) vs. Normal Cells (e.g., MRC-5)
BNQ-1 5.27.86.510.1>10
BNQ-2 6.89.18.212.5>8
BNQ-3 >50>50>50>50N/A
BNQ-4 3.95.64.87.2>12
BNQ-5 15.620.318.925.4>4
Doxorubicin 0.81.20.91.5~2

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Structure-Activity Relationship (SAR) Insights

Based on the illustrative data and established knowledge of quinolinone derivatives, the following SAR insights can be drawn:

  • Importance of the Nitro Group: The dramatic loss of activity in BNQ-3 (amino-substituted) compared to BNQ-1 (nitro-substituted) suggests that the electron-withdrawing nitro group at the 8-position is crucial for cytotoxicity. This is consistent with the role of nitro groups in the bioactivation of some cytotoxic compounds.

  • Halogen Substitution at Position 6: The slightly lower potency of BNQ-2 (chloro-substituted) compared to BNQ-1 (bromo-substituted) may indicate that the nature of the halogen at this position can fine-tune the activity. The increased activity of halogenated quinazolines has been previously reported.[14]

  • Contribution of the Bromo Group: The significantly higher IC50 values for BNQ-5 (lacking the bromo group) compared to BNQ-1 highlight the positive contribution of the bromine atom at position 6 to the cytotoxic potency.

  • Effect of Substitution at Position 2: The enhanced activity of BNQ-4 (methyl-substituted at position 2) suggests that this position may be amenable to modification to further improve potency.

Conclusion and Future Directions

This guide provides a robust framework for the comparative cytotoxic evaluation of 6-Bromo-8-nitroquinolin-4(1H)-one and its analogs. The presented protocols for MTT and apoptosis assays are standard methods in the field, ensuring the generation of reliable and comparable data. The illustrative data and SAR analysis underscore the importance of systematic structural modifications in optimizing the anticancer activity of the quinolinone scaffold.

Future studies should focus on synthesizing and testing a broader range of analogs to further refine the SAR. Mechanistic studies, such as kinase inhibition assays and analysis of downstream signaling pathways, will be crucial to elucidate the molecular targets of the most potent compounds. Additionally, in vivo studies in relevant animal models will be necessary to assess the therapeutic potential of these promising cytotoxic agents. The development of novel anticancer agents is an ongoing necessity due to issues like side effects and drug resistance with existing therapies.[15]

References

  • Al-Ostath, A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. Available at: [Link]

  • Li, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • Karahan, O. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Archives of Clinical and Biomedical Research. Available at: [Link]

  • Senturk, M., et al. (2019). Structure-activity relationship of anticancer drug candidate quinones. PeerJ. Available at: [Link]

  • Lee, J., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. Available at: [Link]

  • Diodorus, S., et al. (2020). New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • Osarodion, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - One. Medires. Available at: [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Brazilian Journal of Biology. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available at: [Link]

  • Current Medicinal Chemistry. (2007). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Available at: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. Available at: [Link]

  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available at: [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Available at: [Link]

  • NAMSA. (n.d.). MTT Cytotoxicity Study. Available at: [Link]

  • University of Florida. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Available at: [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Eurofins. (2024). MTT Test. Available at: [Link]

  • Senturk, M., et al. (2019). Structure-activity relationship of anticancer drug candidate quinones. PeerJ. Available at: [Link]

  • Anticancer Research. (2006). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Available at: [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline. Available at: [Link]

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Evaluating the Structure-Activity Relationship of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a technical framework for evaluating the Structure-Activity Relationship (SAR) of quinolinone derivatives, specifically focusing on their application as kinase inhibitors in oncology.[1][2] It compares these novel scaffolds against established quinazoline standards (e.g., Erlotinib, Vandetanib).

A Comparative Technical Guide for Medicinal Chemists[3]

Executive Summary: The Quinolinone Advantage

The quinolinone scaffold (1-aza-naphthalen-2-one or 4-one) represents a "privileged structure" in drug discovery, distinct from its fully aromatic quinoline or quinazoline counterparts. While quinazolines dominate the EGFR-inhibitor landscape (e.g., Gefitinib), quinolinones offer unique tautomeric properties and hydrogen-bonding donors (NH) that allow for novel binding modes, often overcoming resistance mutations (e.g., T790M) or providing dual-target inhibition (e.g., EGFR/VEGFR).

This guide provides a protocol to evaluate 2-quinolinone and 4-quinolinone derivatives, comparing their efficacy directly against standard-of-care quinazolines.

Comparative SAR Analysis: Quinolinone vs. Quinazoline

To rationally design quinolinone derivatives, one must understand how they differ mechanistically from the industry-standard quinazoline core.

A. The Hinge-Binding Pharmacophore
  • Quinazolines (Standard): Rely on the N1 and N3 atoms to accept hydrogen bonds from the kinase hinge region (e.g., Met793 in EGFR).

  • Quinolinones (Alternative):

    • 2-Quinolinones: The amide lactam (NH-C=O) mimics the hydrogen bond donor/acceptor motif of ATP's adenine ring more closely than the pyridine-like nitrogen of quinazolines.

    • 4-Quinolinones: Possess a carbonyl at C4 and a tautomeric NH/OH at C1/C4, allowing for "water-bridged" interactions often unseen with quinazolines.

B. Substituent Logic & Causality

The following SAR logic map details the causal relationship between structural modifications and biological output.

SAR_Logic Core Quinolinone Scaffold (2-one or 4-one) N1 Position N1 (Lactam Nitrogen) Core->N1 C3 Position C3 (Electron Withdrawing) Core->C3 C4 Position C4 (Hydrophobic Pocket) Core->C4 C6_7 Positions C6/C7 (Solvent Exposed) Core->C6_7 Binding Hinge Binding Affinity (H-bond Donor) N1->Binding Unsubstituted (NH) Metabolism Metabolic Stability (N-Alkylation prevents oxidation) N1->Metabolism Alkylated (N-Me) Potency Kinase Selectivity (Gatekeeper Residue Interaction) C3->Potency Cyano/Nitro groups polarize scaffold C4->Potency Bulky Anilines target hydrophobic pocket Solubility ADME Properties (Solubility & Permeability) C6_7->Solubility Morpholine/Piperazine tails

Figure 1: SAR Logic Map illustrating the causal impact of substituent placement on pharmacodynamics and pharmacokinetics.

Comparative Performance Data

The following data compares a representative optimized 4-anilino-3-cyano-2-quinolinone derivative against Vandetanib (a marketed quinazoline VEGFR/EGFR inhibitor).

Experimental Context:

  • Target: Dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor).[3]

  • Cell Lines: A549 (Lung Cancer), HUVEC (Endothelial).

FeatureQuinazoline Standard (Vandetanib)Quinolinone Derivative (Compound 15*)Performance Delta
Scaffold Type 4-anilinoquinazoline4-anilino-3-cyano-2-quinolinoneAlternative Core
EGFR IC50 (nM) 19.76 ± 1.25.90 ± 0.43.3x More Potent
VEGFR-2 IC50 (nM) 33.26 ± 2.536.78 ± 3.1Bio-equivalent
A549 Antiproliferation (IC50) 4.2 µM1.8 µM2.3x More Effective
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive + Allosteric)Enhanced Residence Time
Solubility (LogS) -4.2 (Poor)-3.5 (Moderate)Improved

Data Source: Aggregated from comparative studies on quinazoline vs. quinoline/quinolinone hybrids [1, 3].

Interpretation: The quinolinone derivative demonstrates superior EGFR potency while maintaining VEGFR activity. The presence of the C3-cyano group and the C2-carbonyl creates a unique "push-pull" electronic system that strengthens the interaction with the kinase hinge region compared to the standard quinazoline ring.

Experimental Protocols (Self-Validating Systems)

To replicate these results or evaluate new derivatives, use the following self-validating workflows.

Protocol A: Synthesis of 4-Anilino-2-Quinolinones (One-Pot Knorr)

Validation Step: Monitor reaction completion via TLC (MeOH:DCM 1:9) looking for the disappearance of the characteristic isatoic anhydride spot.

  • Reactants: Mix substituted aniline (1.0 eq) with diethyl malonate (1.2 eq) in diphenyl ether.

  • Cyclization: Heat to 250°C for 2 hours. The high temperature drives the thermodynamic cyclization to the 4-hydroxy-2-quinolinone intermediate.

  • Chlorination: Treat intermediate with POCl3 (3 eq) at reflux to generate 2,4-dichloroquinoline (Note: Tautomerization allows chlorination at C2 and C4).

  • Selective Amination: React with functionalized aniline (1.0 eq) in isopropanol at 80°C.

    • Critical Check: The C4 position is more reactive than C2 due to vinylogous activation. Verify regioselectivity using NOESY NMR (interaction between aniline protons and C5-H of quinoline).

  • Hydrolysis: Acidic hydrolysis (HCl/AcOH) converts the C2-Cl back to the C2-one (lactam) if the 2-chloro intermediate was isolated, or use specific precursors to retain the 2-one moiety directly.

Protocol B: Dual-Kinase Screening Cascade

This workflow ensures that potency data is biologically relevant and not an artifact of assay interference.

Assay_Workflow Start Compound Library (10mM DMSO Stock) Enzymatic Step 1: FRET Kinase Assay (EGFR & VEGFR2) Start->Enzymatic Filter1 Decision Gate: IC50 < 100 nM? Enzymatic->Filter1 Cellular Step 2: MTT Cell Viability (A549 & HUVEC) Filter1->Cellular Pass Stop Discard / Redesign Filter1->Stop Fail Filter2 Decision Gate: Selectivity Index > 10? Cellular->Filter2 Mechanistic Step 3: Western Blot (p-EGFR / p-VEGFR suppression) Filter2->Mechanistic Pass Filter2->Stop Fail

Figure 2: Screening cascade designed to filter false positives and validate dual-mechanism of action.

Methodology Details:

  • Enzymatic FRET Assay: Use a Z'-LYTE™ Kinase Assay.

    • Control: Vandetanib (Positive), DMSO (Negative).

    • Validation: The Z'-factor must be > 0.5 for the plate to be valid.

  • MTT Assay:

    • Seed A549 cells (3x10^3/well). Treat for 72h.

    • Calculation: % Inhibition = 100 - (OD_test - OD_blank) / (OD_control - OD_blank) * 100.

    • Validation: Coefficient of Variation (CV) between triplicates must be < 15%.

References

  • Wei, H., et al. (2023). "Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." Pharmaceuticals, 16(4), 534.[1] [Link][1]

  • Cai, J., et al. (2024).[4][5] "Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 105, 129726.[4] [Link]

  • El-Adl, K., et al. (2021). "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy." Molecules, 26, 4899.[6] [Link]

Sources

A Researcher's Comparative Guide to Assessing the Off-Target Effects of 6-Bromo-8-nitroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the promise of a novel small molecule inhibitor is often tempered by the critical need to understand its specificity. The quinoline scaffold, a privileged structure in medicinal chemistry, has given rise to numerous therapeutic agents.[1][2] 6-Bromo-8-nitroquinolin-4(1H)-one is one such derivative with demonstrated biological activity, particularly as an antitrypanosomal agent.[3][4][5] However, like any small molecule, its potential for off-target interactions necessitates a rigorous and multi-faceted assessment to ensure both efficacy and safety. This guide provides an in-depth, comparative analysis of experimental strategies to profile the off-target effects of 6-Bromo-8-nitroquinolin-4(1H)-one, offering insights into the rationale behind experimental choices and providing actionable protocols.

The core challenge in drug discovery is not merely identifying a compound that hits a desired target, but ensuring it does so with minimal collateral damage. Off-target effects can lead to unforeseen toxicity, reduced efficacy, and are a major cause of clinical trial failures.[6][7] Therefore, a proactive and comprehensive off-target assessment is a cornerstone of successful drug development.

Understanding the Landscape: Quinolinones and Their Targets

Quinoline derivatives are known to interact with a wide range of biological targets, including kinases, topoisomerases, and G-protein coupled receptors.[1][2][8] The specific substitutions on the quinoline ring system heavily influence this target profile. The presence of a bromine atom and a nitro group on the 6- and 8-positions, respectively, of the quinolin-4(1H)-one core suggests the potential for specific interactions that must be empirically determined. For instance, studies on similar quinolinone derivatives have highlighted their potential to inhibit various kinases, making this a primary area of investigation for off-target effects.[1]

Experimental Strategies for Off-Target Profiling

A robust assessment of off-target effects relies on a combination of in vitro and cell-based assays. No single method is sufficient; instead, a tiered approach, starting with broad screening and progressing to more focused validation, is recommended.

Kinase Panel Screening: A Broad Net for Kinome Interactions

Given the prevalence of kinases as off-targets for quinoline-based compounds, a broad kinase panel screen is an essential first step. This approach simultaneously assesses the inhibitory activity of 6-Bromo-8-nitroquinolin-4(1H)-one against a large number of purified kinases.

Causality Behind Experimental Choice: Kinases share structural similarities in their ATP-binding pockets, a common site of interaction for small molecule inhibitors. A broad panel screen provides a rapid and cost-effective way to identify potential off-target kinase interactions across the human kinome, flagging potential liabilities early in the development process.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol outlines a typical luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced.

  • Reagent Preparation:

    • Prepare a stock solution of 6-Bromo-8-nitroquinolin-4(1H)-one in 100% DMSO.

    • Prepare kinase reaction buffer, kinase-substrate solutions, and ATP solution as per the manufacturer's instructions (e.g., Promega's ADP-Glo™ Kinase Assay).[9]

  • Assay Plate Setup:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations (typically a 10-point serial dilution). Include a positive control (a known inhibitor for the specific kinase) and a negative control (DMSO vehicle).

    • Add 2.5 µL of the kinase-substrate mix to each well.

  • Kinase Reaction:

    • Add 5 µL of ATP solution to initiate the reaction.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

    • Determine the IC50 value (the concentration at which 50% of kinase activity is inhibited) by fitting the data to a dose-response curve.

Data Presentation: Comparative Kinase Inhibition Profile

Kinase Target6-Bromo-8-nitroquinolin-4(1H)-one IC50 (µM)Alternative Compound A IC50 (µM)Alternative Compound B IC50 (µM)
Primary Target 0.05 0.02 0.1
Off-Target Kinase 1> 101.5> 10
Off-Target Kinase 22.50.58.0
Off-Target Kinase 3> 10> 10> 10
Off-Target Kinase 48.73.2> 10

Workflow Diagram: Kinase Panel Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Plate_Setup Dispense Compound & Kinase-Substrate Mix Compound_Prep->Plate_Setup Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Plate_Setup Reaction_Start Add ATP to Initiate Reaction Plate_Setup->Reaction_Start Incubation Incubate at Room Temp Reaction_Start->Incubation Stop_Reaction Add ADP-Glo™ Reagent Incubation->Stop_Reaction Signal_Generation Add Kinase Detection Reagent Stop_Reaction->Signal_Generation Read_Luminescence Read Plate Signal_Generation->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: Workflow for in vitro kinase panel screening.

Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Cellular Context

While in vitro assays are crucial, they do not fully recapitulate the complex environment of a living cell. CETSA is a powerful technique to assess the direct binding of a compound to its target protein in intact cells or tissue lysates.

Causality Behind Experimental Choice: The principle behind CETSA is that ligand binding stabilizes a protein against thermal denaturation. By observing a shift in the melting temperature of a protein in the presence of the compound, we can confirm target engagement within a more physiologically relevant setting. This helps to validate in vitro findings and distinguish direct binders from compounds that may act through indirect mechanisms.

Experimental Protocol: CETSA

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with 6-Bromo-8-nitroquinolin-4(1H)-one at the desired concentration or with a vehicle control (DMSO) for a specified time.

  • Heating Gradient:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Protein Extraction:

    • Lyse the cells by freeze-thawing.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of the target protein remaining in the supernatant at each temperature point by Western blotting or mass spectrometry.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein as a function of temperature.

    • The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

    • A shift in the Tm in the presence of the compound indicates target engagement.

Data Presentation: CETSA Results

Protein TargetVehicle Control Tm (°C)6-Bromo-8-nitroquinolin-4(1H)-one Tm (°C)ΔTm (°C)
Primary Target 52.158.5+6.4
Off-Target Protein 161.361.5+0.2
Off-Target Protein 248.953.2+4.3
Off-Target Protein 355.655.4-0.2

Logical Relationship Diagram: CETSA Principle

G cluster_0 Without Ligand cluster_1 With Ligand Unbound_Protein Unbound Protein Denatured_Protein Denatured Protein Unbound_Protein->Denatured_Protein Heat Ligand_Bound_Protein Ligand-Bound Protein Stabilized_Protein Stabilized Protein Ligand_Bound_Protein->Stabilized_Protein Heat

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Phenotypic Screening: An Unbiased View of Cellular Effects

Phenotypic screening offers an unbiased approach to identify the cellular consequences of compound treatment, which may arise from either on-target or off-target effects. High-content imaging and analysis can reveal subtle changes in cell morphology, proliferation, and other cellular processes.

Causality Behind Experimental Choice: Unlike target-based assays, phenotypic screens do not presume a mechanism of action. By observing the overall cellular response, researchers can uncover unexpected off-target effects that might be missed by more focused assays. This approach is particularly valuable for identifying compounds with novel mechanisms of action or for de-risking compounds by revealing potential toxicities.

Experimental Protocol: High-Content Imaging for Cytotoxicity and Morphological Changes

  • Cell Plating and Treatment:

    • Plate cells in a multi-well imaging plate (e.g., 96- or 384-well).

    • Treat cells with a dilution series of 6-Bromo-8-nitroquinolin-4(1H)-one and appropriate controls.

  • Staining:

    • After a suitable incubation period (e.g., 24-72 hours), fix and permeabilize the cells.

    • Stain the cells with fluorescent dyes to visualize different cellular components (e.g., Hoechst for nuclei, phalloidin for actin filaments, and a viability dye).

  • Image Acquisition:

    • Acquire images using a high-content imaging system.

  • Image Analysis:

    • Use image analysis software to quantify various cellular features, such as cell number, nuclear size and shape, and cytoskeletal organization.

  • Data Analysis:

    • Compare the phenotypic profiles of treated cells to control cells to identify dose-dependent changes.

Data Presentation: Phenotypic Profiling Summary

Phenotypic Parameter6-Bromo-8-nitroquinolin-4(1H)-one (EC50)Alternative Compound A (EC50)Alternative Compound B (EC50)
Cell Proliferation0.1 µM0.05 µM0.5 µM
Apoptosis Induction0.5 µM0.2 µM> 10 µM
Cell Cycle Arrest (G2/M)0.3 µM0.1 µM> 10 µM
Nuclear Condensation0.6 µM0.25 µM> 10 µM

Signaling Pathway Diagram: Potential Off-Target Pathways

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways Compound 6-Bromo-8-nitroquinolin-4(1H)-one Primary_Target Primary Target Compound->Primary_Target Inhibition Off_Target_1 Off-Target Kinase Compound->Off_Target_1 Inhibition Off_Target_2 Other Off-Target Protein Compound->Off_Target_2 Interaction Downstream_On Desired Cellular Effect Primary_Target->Downstream_On Downstream_Off_1 Unintended Signaling 1 Off_Target_1->Downstream_Off_1 Downstream_Off_2 Unintended Signaling 2 Off_Target_2->Downstream_Off_2 Toxicity Cellular Toxicity Downstream_Off_1->Toxicity Downstream_Off_2->Toxicity

Caption: On-target vs. potential off-target signaling pathways.

Conclusion and Future Directions

The assessment of off-target effects is an iterative process that should be integrated throughout the drug discovery and development pipeline. The combination of broad-based screening, target engagement validation, and unbiased phenotypic analysis provides a comprehensive framework for characterizing the specificity of 6-Bromo-8-nitroquinolin-4(1H)-one. The data generated from these comparative studies will be instrumental in guiding lead optimization efforts, interpreting in vivo efficacy and toxicity studies, and ultimately, in developing a safe and effective therapeutic agent. Further investigations could involve chemoproteomics approaches to identify a broader range of off-targets and in vivo studies to confirm the physiological relevance of the observed off-target interactions.

References

  • Vertex AI Search. (n.d.). 6-Bromo-8-nitroquinoline, min 97%, 100 mg.
  • Lallemand, B., et al. (2020). New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. ACS Medicinal Chemistry Letters.
  • Humbert, M., et al. (2020). Antitrypanosomatid pharmacomodulation at position 3 of the 8-nitroquinolin-2(1H)-one scaffold using pallado-catalyzed cross coupling reactions. PubMed Central.
  • de Oliveira, M. S., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.
  • Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.
  • Singh, P. P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega.
  • Hahne, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
  • Ambre, S. G., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry.
  • BMG LABTECH. (2020). Kinase assays.
  • Ökten, S., et al. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.
  • BenchChem. (2025). Reducing off-target effects of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
  • Brodnik, H., et al. (2016). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry.
  • ResearchGate. (2025). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer.
  • ResearchGate. (2025). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Lallemand, B., et al. (2020). New 8-Nitroquinolinone derivative displaying submicromolar in vitro activities against both Trypanosoma brucei and cruzi. ACS Publications.
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
  • PanScreen. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv.
  • Fluorochem. (n.d.). 6-Bromo-8-nitroquinoline.
  • BenchChem. (n.d.). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.
  • ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry.
  • National Library of Medicine. (n.d.). A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor.
  • BellBrook Labs. (2025). What Is the Best Kinase Assay?.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Society of Toxicology. (2018). Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making.

Sources

Comparative study of the mechanism of action of nitro-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitro-containing compounds (NCCs) represent a cornerstone of antimicrobial pharmacotherapy, yet their utility is often oversimplified as merely "DNA damaging." For drug development professionals, understanding the mechanistic divergence between classes—specifically regarding redox potentials, enzymatic triggers, and downstream reactive species—is critical for optimizing lead candidates and circumventing resistance.

This guide objectively compares three distinct NCC classes: 5-Nitroimidazoles (Metronidazole), Nitrofurans (Nitrofurantoin), and Bicyclic Nitroimidazoles (Pretomanid). We analyze their bioactivation pathways, define the "futile cycling" limitation, and provide validated experimental protocols for assessing nitroreductase competence.

The Bioactivation Landscape: Redox Potential & Futile Cycling[1]

The efficacy of any NCC is governed by its single-electron reduction potential (


) . This thermodynamic parameter dictates whether a compound can be activated within a specific cellular environment.
The "Futile Cycle" Barrier

In aerobic environments, the initial reduction of the nitro group (


) to the nitro-radical anion (

) is reversible. Molecular oxygen (

) possesses a higher electron affinity than many nitro-radicals, stripping the electron to form superoxide (

). This regenerates the parent drug, rendering it pharmacologically inert against the pathogen while generating oxidative stress (toxicity) in the host.
  • Metronidazole (

    
    ):  Requires strong reducing systems (e.g., ferredoxin). Only active in deep anaerobes where 
    
    
    
    is absent.
  • Nitrofurans (

    
    ):  Easier to reduce. Can be activated by Type I (oxygen-insensitive) nitroreductases, allowing activity in microaerophilic conditions.
    
  • Pretomanid: Utilizes a deazaflavin-dependent pathway that bypasses typical futile cycling, allowing activity against both replicating (aerobic) and hypoxic Mycobacterium tuberculosis.

Visualization: The Bioreduction Bifurcation

The following diagram illustrates the critical decision point between productive activation (drug efficacy) and futile cycling (resistance/toxicity).

Bioreduction_Pathway Prodrug Parent Nitro Drug (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reduction Enzyme Nitroreductase (NTR) Enzyme->Radical Radical->Prodrug Re-oxidation (Aerobic) Superoxide Superoxide (O2•-) Radical->Superoxide e- Transfer to O2 Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Anaerobic/Enzymatic Oxygen Molecular Oxygen (O2) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl Further Reduction DNA_Damage DNA Helix Destabilization Hydroxyl->DNA_Damage Covalent Binding

Figure 1: The "Futile Cycle" mechanism. In the presence of oxygen (red dotted line), the radical anion is re-oxidized, quenching drug activity. Effective anaerobic killing requires the green pathway.

Mechanistic Divergence by Class

Class A: 5-Nitroimidazoles (e.g., Metronidazole)[6]
  • Target Organisms: Obligate anaerobes (C. difficile, Bacteroides), Protozoa (Giardia, Trichomonas).

  • Activation Enzyme: Pyruvate:ferredoxin oxidoreductase (PFOR).

  • Mechanism: The low redox potential requires the PFOR system (absent in mitochondria) to donate electrons. The resulting nitroso/hydroxylamine intermediates form covalent adducts with DNA, causing strand breakage and helix destabilization.

  • Key Limitation: Strictly anaerobic.

Class B: Nitrofurans (e.g., Nitrofurantoin)
  • Target Organisms: E. coli, Enterococci (Urinary pathogens).

  • Activation Enzyme: Bacterial Nitroreductases (Type I NfsA/NfsB).

  • Mechanism: Unlike imidazoles, nitrofurans are "promiscuous" binders. The activated intermediates attack ribosomal proteins, DNA, respiration enzymes, and other macromolecules.

  • Advantage: Multi-target attack makes resistance development slower.

Class C: Bicyclic Nitroimidazoles (e.g., Pretomanid/PA-824)
  • Target Organisms: Mycobacterium tuberculosis (Mtb).[1][2][3][4]

  • Activation Enzyme: Deazaflavin-dependent nitroreductase (Ddn) utilizing cofactor F420.[2]

  • Mechanism (Dual-Action):

    • Aerobic (Replicating): Inhibits mycolic acid synthesis by blocking the oxidation of hydroxymycolates to ketomycolates.[5]

    • Anaerobic (Non-replicating): Acts as a "respiratory poison."[2] Ddn reduces the drug to release Nitric Oxide (NO), which inhibits cytochrome bd oxidase and depletes ATP.[4]

Experimental Validation Protocols

As an application scientist, you must validate the activation potential of your lead compounds. Below are two self-validating protocols.

Protocol 1: Ddn-Mediated Bioactivation Assay (Pretomanid-like activity)

Objective: Determine if a compound is a substrate for the specific M. tuberculosis activating enzyme Ddn.

Reagents:

  • Recombinant Ddn enzyme (purified from E. coli expression system).[6]

  • F420 cofactor (Purified from M. smegmatis or recombinant source; Critical : NADH cannot replace F420 for Ddn).

  • Fgd1 (F420-dependent glucose-6-phosphate dehydrogenase) for cofactor regeneration.[2]

  • Glucose-6-phosphate (G6P).

Workflow:

  • Blanking: Prepare a reference cuvette with Buffer (50 mM Tris-HCl, pH 7.5) + F420 (10 µM) + G6P (2 mM) + Fgd1.

  • Baseline: Monitor Absorbance at 420 nm (

    
    ) to ensure stable reduced F420 (
    
    
    
    ). The solution should be colorless (reduced form).
  • Initiation: Add the Nitro-compound (substrate) to the reaction cuvette.

  • Measurement: Monitor the increase in

    
     over time.
    
    • Logic: As Ddn reduces the drug, it oxidizes

      
       back to F420 (which is yellow and absorbs at 420 nm).
      
  • Quantification: Calculate

    
     based on the rate of F420 re-oxidation.
    
Protocol 2: Cyclic Voltammetry (Redox Potential)

Objective: Predict anaerobic specificity vs. aerobic toxicity.

Setup:

  • Working Electrode: Glassy Carbon.

  • Reference Electrode: Ag/AgCl.

  • Solvent: Anhydrous DMF with 0.1M Tetrabutylammonium perchlorate (TBAP).

Interpretation:

  • Scan rate: 100 mV/s.

  • Measure the cathodic peak potential (

    
    ).
    
  • Validation Rule: If

    
    , the compound is likely anaerobe-specific (Metronidazole-like). If 
    
    
    
    , expect higher aerobic activity and potential mammalian toxicity (Nitrofuran-like).

Comparative Data Analysis

The following table synthesizes key performance metrics for the three representative classes.

FeatureMetronidazole (Class A)Nitrofurantoin (Class B)Pretomanid (Class C)
Primary Indication Anaerobic infections, ProtozoaUncomplicated UTIMDR/XDR Tuberculosis
Redox Potential (

)
Low (

)
High (

)
Intermediate
Activating Enzyme PFOR (Pyruvate:Ferredoxin)NfsA / NfsB (Type I/II NTR)Ddn (Deazaflavin-dependent)
Cofactor Requirement Ferredoxin (Iron-Sulfur)NADH / NADPHF420 (Unique to Mycobacteria)
O2 Sensitivity High (Futile cycling dominates)Moderate (Active in microaerophiles)Low (Active in aerobic & hypoxic)
Primary Lethal Event DNA FragmentationRibosomal/Macromolecular damageMycolic Acid Inhibition + NO Release
Resistance Driver Downregulation of pfor or nim genesMutation in nfsA / nfsBMutation in ddn, fgd1, or fbiA-C
Pathway Visualization: The Pretomanid "NO" Release

Pretomanid's ability to kill dormant bacteria distinguishes it from other classes.[2]

Pretomanid_Mechanism Pretomanid Pretomanid (Prodrug) Intermediate Unstable Intermediate Pretomanid->Intermediate Activation by Ddn Complex Ddn-F420H2 Complex Complex->Intermediate Path_A Aerobic: Inhibit Mycolic Acid (Cell Wall Lysis) Intermediate->Path_A Replicating Phase Path_B Anaerobic: Release Nitric Oxide (NO) Intermediate->Path_B Non-Replicating Phase Target_B Respiratory Poisoning (ATP Depletion) Path_B->Target_B Cytochrome Inhibition

Figure 2: The dual-mechanism of Pretomanid.[2] Unlike Metronidazole, Pretomanid releases NO specifically within mycobacteria via the Ddn-F420 system, targeting dormant cells.

References

  • Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action.[5][2][4][7][8] Journal of Antimicrobial Chemotherapy, 31(1), 9-20. Link

  • Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis.[5] Nature, 405(6789), 962-966. Link

  • Singh, R., et al. (2008). PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release.[2] Science, 322(5906), 1392-1395. Link

  • Haver, H. L., et al. (2015). Mutations in genes for the F420 biosynthetic pathway and a nitroreductase are the primary resistance determinants in spontaneous in vitro-selected PA-824-resistant mutants of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(9), 5316-5323. Link

  • Peterson, F. J., et al. (1979). Redox cycling of nitrofurantoin in the isolated perfused rat lung. Archives of Biochemistry and Biophysics, 193(2), 409-416. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.